MPT0G211
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-hydroxy-4-[(quinolin-8-ylamino)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c21-17(20-22)14-8-6-12(7-9-14)11-19-15-5-1-3-13-4-2-10-18-16(13)15/h1-10,19,22H,11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDQUKCPNSRTTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NCC3=CC=C(C=C3)C(=O)NO)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
MPT0G211: A Deep Dive into its Mechanism of Action in Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors in adults. Its profound cellular and genetic heterogeneity, coupled with the formidable blood-brain barrier, significantly hampers therapeutic efficacy. In the relentless pursuit of novel therapeutic strategies, epigenetic modifiers have emerged as a promising class of anti-cancer agents. Among these, histone deacetylase (HDAC) inhibitors have garnered considerable attention. This technical guide focuses on MPT0G211, a novel and highly selective histone deacetylase 6 (HDAC6) inhibitor, and elucidates its potential mechanism of action in the context of glioblastoma. While direct, comprehensive studies on this compound in glioblastoma are emerging, this document synthesizes available data on this compound, its close analogue MPT0B291, and the broader class of HDAC6 inhibitors to construct a detailed overview of its therapeutic potential.
Core Mechanism: Selective HDAC6 Inhibition
This compound is a potent small molecule inhibitor that demonstrates high selectivity for HDAC6, a class IIb histone deacetylase predominantly located in the cytoplasm. Its enzymatic inhibitory concentration (IC50) against HDAC6 is a remarkable 0.291 nM.[1] Unlike pan-HDAC inhibitors, which target a broad spectrum of HDAC isoforms and can be associated with greater toxicity, the selectivity of this compound for HDAC6 suggests a more targeted therapeutic window with potentially fewer off-target effects.
HDAC6 has a unique substrate profile that includes non-histone proteins such as α-tubulin, cortactin, and Hsp90. By inhibiting the deacetylase activity of HDAC6, this compound is predicted to induce hyperacetylation of these key cytoplasmic proteins, thereby disrupting fundamental cellular processes that are often dysregulated in cancer, including cell motility, protein stability, and cell signaling.
Quantitative Data Summary
While specific quantitative data for this compound in glioblastoma cell lines is not yet widely published, the following table summarizes the enzymatic potency of this compound and the anti-glioma activity of the closely related HDAC inhibitor, MPT0B291. This data provides a strong rationale for the potential efficacy of this compound in glioblastoma.
| Compound | Target | IC50 (Enzymatic Assay) | Cell Line | IC50 (Cell Viability) | In Vivo Model | Tumor Growth Inhibition | Reference |
| This compound | HDAC6 | 0.291 nM | - | - | - | - | [1] |
| MPT0B291 | Pan-HDAC (relative selectivity for HDAC6) | - | U-87MG (human glioma) | Not specified | U-87MG Xenograft | Significant reduction at 25 mg/kg | [2] |
| MPT0B291 | Pan-HDAC (relative selectivity for HDAC6) | - | C6 (rat glioma) | Not specified | C6 Allograft | Significant reduction at 25 mg/kg | [2] |
Signaling Pathways and Molecular Mechanisms
The anti-tumor activity of this compound in glioblastoma is likely mediated through the modulation of several critical signaling pathways. Based on the known functions of HDAC6 and the effects of other HDAC inhibitors in glioma, the following pathways are key targets.
Disruption of Cytoskeletal Dynamics and Cell Motility
HDAC6 plays a pivotal role in regulating the cytoskeleton through the deacetylation of α-tubulin and cortactin. Inhibition of HDAC6 by this compound is expected to lead to the hyperacetylation of these proteins.
-
α-tubulin hyperacetylation: This modification can alter microtubule stability and dynamics, which are crucial for cell division, migration, and invasion – hallmark features of glioblastoma.
-
Cortactin hyperacetylation: Cortactin is a key regulator of actin polymerization and the formation of invasive structures like invadopodia. Increased acetylation of cortactin disrupts its function, leading to a reduction in cell motility and invasion. Studies on this compound in breast cancer have demonstrated its ability to promote cortactin acetylation and inhibit the cofilin-F-actin pathway, thereby reducing cell motility.
Induction of Apoptosis via p53 Acetylation
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis. Its activity is modulated by post-translational modifications, including acetylation. HDACs can deacetylate p53, leading to its inactivation. The related compound, MPT0B291, has been shown to increase the acetylation and phosphorylation of p53 in glioma cells.[2] This leads to the transcriptional activation of pro-apoptotic genes such as PUMA, Bax, and Apaf1.[2] It is highly probable that this compound exerts a similar effect in glioblastoma.
Potential Modulation of the PI3K/Akt Signaling Pathway
The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in glioblastoma, promoting cell survival, proliferation, and therapeutic resistance. HDAC6 has been shown to interact with and stabilize Akt by deacetylating its chaperone, Hsp90. By inhibiting HDAC6, this compound can lead to the hyperacetylation of Hsp90, disrupting its interaction with Akt and promoting Akt degradation. This, in turn, would lead to the downregulation of the pro-survival PI3K/Akt pathway.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the mechanism of action of this compound in glioblastoma, based on standard protocols used for other HDAC inhibitors.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate human glioblastoma cell lines (e.g., U-87MG, T98G) in 96-well plates at a density of 5 x 10³ cells per well in complete culture medium. Allow cells to adhere overnight.
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Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).
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MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
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Cell Lysis: Treat glioblastoma cells with this compound at various concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-acetylated-α-tubulin, anti-acetylated-p53, anti-p-Akt, anti-total-Akt, anti-cleaved-caspase-3, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
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Cell Implantation: Subcutaneously or intracranially inject human glioblastoma cells (e.g., U-87MG) into immunodeficient mice (e.g., nude mice).
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Tumor Growth and Treatment: Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., orally at a specified dose) and a vehicle control daily.
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Tumor Measurement: Measure tumor volume every 2-3 days using calipers. For intracranial models, monitor animal survival and neurological symptoms.
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Endpoint and Analysis: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Conclusion
This compound, as a highly selective and potent HDAC6 inhibitor, holds significant promise as a therapeutic agent for glioblastoma. Its proposed mechanisms of action, including the disruption of cytoskeletal dynamics to inhibit cell motility, the induction of apoptosis through p53 acetylation, and the potential downregulation of the pro-survival PI3K/Akt pathway, target key vulnerabilities of this aggressive cancer. While further studies are required to fully elucidate its efficacy and specific molecular effects in glioblastoma, the existing data on this compound and related compounds provide a strong foundation for its continued development. The experimental protocols outlined in this guide offer a framework for the rigorous preclinical evaluation of this compound, which will be crucial in translating this promising molecule into a clinical reality for glioblastoma patients.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of MPT0G211 in Regulating α-Tubulin Acetylation
This technical guide provides a comprehensive overview of this compound, a novel and potent histone deacetylase 6 (HDAC6) inhibitor, and its critical role in the regulation of α-tubulin acetylation. This document details the mechanism of action, presents quantitative data, outlines experimental protocols, and visualizes key pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction: this compound and the Significance of α-Tubulin Acetylation
This compound is a highly selective, orally active small molecule inhibitor of HDAC6.[1][2] Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues of both histone and non-histone proteins. HDAC6 is a unique, predominantly cytoplasmic member of this family, with a distinct substrate specificity that includes non-histone proteins like α-tubulin, Hsp90, and cortactin.[3][4][5]
α-tubulin is a critical component of microtubules, which are dynamic cytoskeletal polymers essential for a multitude of cellular functions, including cell division, migration, and intracellular transport.[6][7] The post-translational modification of α-tubulin, particularly the acetylation of the lysine 40 (K40) residue, is a key regulatory mechanism.[6][8] This modification is primarily regulated by the opposing activities of α-tubulin acetyltransferases (ATAT1) and histone deacetylase 6 (HDAC6).[9] Acetylation of α-tubulin is generally associated with stable microtubules and has been implicated in the regulation of microtubule dynamics and integrity.[6][9] Aberrant α-tubulin acetylation levels have been linked to various pathologies, including cancer and neurological disorders.[9]
Mechanism of Action: this compound as a Potent HDAC6 Inhibitor
This compound exerts its biological effects through the potent and selective inhibition of HDAC6. By binding to the catalytic domain of HDAC6, this compound blocks its deacetylase activity. This inhibition leads to the hyperacetylation of HDAC6 substrates, most notably α-tubulin.[10] The accumulation of acetylated α-tubulin alters microtubule stability and function, thereby impacting downstream cellular processes.[11][12] this compound's high selectivity for HDAC6 over other HDAC isoforms minimizes off-target effects, making it a promising therapeutic candidate.[1][10]
Quantitative Data Presentation
The following tables summarize the key quantitative parameters of this compound, highlighting its potency and selectivity.
| Parameter | Value | Reference |
| HDAC6 IC50 | 0.291 nM | [1][2][10] |
| Selectivity | >1000-fold selective for HDAC6 over other HDAC isoforms | [1][2][10] |
Table 1: Potency and Selectivity of this compound
Signaling Pathways and Cellular Effects
The inhibition of HDAC6 by this compound triggers a cascade of downstream events stemming from the hyperacetylation of its substrates. These effects have significant implications for cancer biology and neurodegenerative diseases.
Impact on Microtubule Dynamics and Cell Motility
By increasing α-tubulin acetylation, this compound influences microtubule stability and dynamics.[11] This has a profound effect on cell migration, a crucial process in cancer metastasis. In triple-negative breast cancer (TNBC) cells, this compound-induced hyperacetylation of cortactin, another HDAC6 substrate, disrupts F-actin polymerization, leading to reduced cell motility.[13]
This compound-mediated inhibition of HDAC6 and its effect on cell motility.
Role in Protein Homeostasis and Neuroprotection
In the context of neurodegenerative diseases like Alzheimer's, this compound has shown neuroprotective effects.[1] By inhibiting HDAC6, this compound increases the acetylation of Hsp90, a molecular chaperone.[1][2] This enhanced acetylation disrupts the interaction between HDAC6 and Hsp90, facilitating the proteasomal degradation of polyubiquitinated, hyperphosphorylated tau (p-tau), a hallmark of Alzheimer's disease.[1][2]
Neuroprotective mechanism of this compound through Hsp90 acetylation.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the role of this compound in regulating α-tubulin acetylation.
Western Blotting for Acetylated α-Tubulin
This protocol is used to determine the levels of acetylated α-tubulin in cells following treatment with this compound.
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Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired time period.
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Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
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Separate equal amounts of protein on an SDS-polyacrylamide gel.
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Transfer the separated proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against acetylated-α-tubulin and total α-tubulin (as a loading control) overnight at 4°C.
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Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry Analysis: Quantify the band intensities and normalize the level of acetylated α-tubulin to total α-tubulin.
Experimental workflow for Western blot analysis of α-tubulin acetylation.
In Vitro HDAC6 Enzymatic Assay
This assay is used to determine the IC50 value of this compound for HDAC6.
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Reagents: Recombinant human HDAC6, acetylated α-tubulin peptide substrate, developer solution, and this compound.
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Procedure:
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Add recombinant HDAC6 to a microplate well.
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Add serial dilutions of this compound or vehicle control.
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Initiate the reaction by adding the acetylated peptide substrate.
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Incubate at 37°C for a specified time.
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Stop the reaction and add the developer solution.
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Measure the fluorescence or absorbance at the appropriate wavelength.
-
-
Data Analysis: Plot the percentage of HDAC6 activity against the log concentration of this compound to determine the IC50 value.
Cell Migration Assay (Wound Healing)
This assay assesses the effect of this compound on cell motility.
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Cell Seeding: Grow cells to a confluent monolayer in a multi-well plate.
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Wound Creation: Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.
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Treatment: Wash the cells to remove debris and add media containing this compound or vehicle control.
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Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., 24, 48 hours).
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Data Analysis: Measure the area of the wound at each time point and calculate the percentage of wound closure.
Therapeutic Implications
The ability of this compound to selectively inhibit HDAC6 and modulate α-tubulin acetylation has significant therapeutic potential in several diseases.
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Oncology: By disrupting microtubule dynamics and cell motility, this compound shows promise in treating various cancers, particularly in inhibiting metastasis.[10][13] Its combination with other chemotherapeutic agents like doxorubicin and vincristine has shown synergistic anti-cancer effects in acute leukemia.[14][15]
-
Neurodegenerative Diseases: The neuroprotective effects of this compound, demonstrated by its ability to promote the clearance of pathological tau protein, make it a promising candidate for the treatment of Alzheimer's disease and other tauopathies.[1][2]
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Peripheral Neuropathy: HDAC6 inhibitors have been shown to restore α-tubulin acetylation and ameliorate motor and sensory dysfunction in mouse models of Charcot-Marie-Tooth disease, suggesting a potential therapeutic avenue for this and other peripheral neuropathies.[16]
Conclusion
This compound is a potent and highly selective HDAC6 inhibitor that plays a crucial role in regulating α-tubulin acetylation. By increasing the acetylation of α-tubulin and other key non-histone proteins, this compound modulates critical cellular processes, including microtubule dynamics, cell motility, and protein homeostasis. The preclinical data strongly support the continued investigation of this compound as a therapeutic agent for a range of diseases, including cancer and neurodegenerative disorders. The detailed experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate and harness the therapeutic potential of this compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Microtubule Dynamics as a Target in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Tubulin acetylation: responsible enzymes, biological functions and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One moment, please... [biip-dcc.org]
- 11. Inhibition of HDAC6 Deacetylase Activity Increases Its Binding with Microtubules and Suppresses Microtubule Dynamic Instability in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of microtubule dynamics by inhibition of the tubulin deacetylase HDAC6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-metastatic activity of this compound, a novel HDAC6 inhibitor, in human breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Collection - The anticancer effects of this compound, a novel HDAC6 inhibitor, combined with chemotherapeutic agents in human acute leukemia cells - Clinical Epigenetics - Figshare [springernature.figshare.com]
- 15. The anticancer effects of this compound, a novel HDAC6 inhibitor, combined with chemotherapeutic agents in human acute leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. HDAC6 inhibition promotes α-tubulin acetylation and ameliorates CMT2A peripheral neuropathy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of MPT0G211 on Hsp90 Client Protein Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MPT0G211 is a potent and selective inhibitor of histone deacetylase 6 (HDAC6), a key enzyme in cellular protein quality control. This technical guide delves into the core mechanism by which this compound induces the degradation of client proteins of the molecular chaperone Heat shock protein 90 (Hsp90). By inhibiting HDAC6, this compound leads to the hyperacetylation of Hsp90, disrupting its chaperone function and promoting the proteasomal degradation of its oncogenic client proteins. This guide provides a detailed overview of the signaling pathways, quantitative data on client protein degradation, and comprehensive experimental protocols for researchers investigating this promising anti-cancer strategy.
Core Mechanism: The Interplay of this compound, HDAC6, and Hsp90
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and activity of a wide array of client proteins. Many of these client proteins are key signaling molecules, including protein kinases and transcription factors, that are often dysregulated in cancer. Consequently, Hsp90 is a prime target for cancer therapy.
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that regulates the acetylation status of several non-histone proteins, including Hsp90. The chaperone activity of Hsp90 is intricately regulated by post-translational modifications, with acetylation playing a pivotal role. HDAC6 removes acetyl groups from Hsp90, a process essential for its proper functioning.
This compound is a novel, potent, and highly selective inhibitor of HDAC6. By inhibiting HDAC6, this compound leads to the hyperacetylation of Hsp90. This hyperacetylation event disrupts the ATPase activity of Hsp90 and its ability to interact with client proteins and co-chaperones. The destabilized client proteins are then recognized by the cellular ubiquitin-proteasome system, leading to their ubiquitination and subsequent degradation. This targeted degradation of oncoproteins is a key mechanism behind the anti-cancer effects of this compound.[1]
This compound-Induced Degradation of Hsp90 Client Proteins
The primary Hsp90 client protein identified to be degraded following treatment with this compound is the serine/threonine kinase Aurora-A.[1] Overexpression of Aurora-A is implicated in the pathogenesis of various cancers, making it a valuable therapeutic target.
Data Presentation: Effect of this compound on Aurora-A Degradation
| Compound | Cell Line | Client Protein | Concentration | Treatment Time | Observed Effect | Reference |
| This compound | MDA-MB-231 (human breast cancer) | Aurora-A | Not specified | Not specified | Increased Hsp90 acetylation leading to dissociation from and proteasomal degradation of Aurora-A. | [1] |
To illustrate the typical concentration- and time-dependent degradation of an Hsp90 client protein following inhibition of the Hsp90 chaperone machinery, the following table presents quantitative data for the degradation of HER2, a well-known Hsp90 client protein, upon treatment with the Hsp90 inhibitor 17-AAG. This data serves as a representative example of the type of quantitative analysis that can be performed.
| Compound | Cell Line | Client Protein | Concentration | Treatment Time | % Degradation |
| 17-AAG | SKBr3 (human breast cancer) | HER2 | 100 nM | 0 h | 0% |
| 17-AAG | SKBr3 (human breast cancer) | HER2 | 100 nM | 4 h | ~25% |
| 17-AAG | SKBr3 (human breast cancer) | HER2 | 100 nM | 8 h | ~50% |
| 17-AAG | SKBr3 (human breast cancer) | HER2 | 100 nM | 16 h | ~75% |
| 17-AAG | SKBr3 (human breast cancer) | HER2 | 100 nM | 24 h | >90% |
This table is for illustrative purposes to demonstrate a typical experimental outcome for Hsp90 client protein degradation and does not represent data for this compound.
Experimental Protocols
This section provides a detailed protocol for a Western blot experiment designed to assess the degradation of an Hsp90 client protein, such as Aurora-A, in response to treatment with this compound.
Western Blot Analysis of Hsp90 Client Protein Degradation
Objective: To determine the effect of this compound on the protein levels of an Hsp90 client protein (e.g., Aurora-A) in a selected cancer cell line.
Materials:
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Cancer cell line of interest (e.g., MDA-MB-231)
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Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) (optional, as a control)
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Phosphate-buffered saline (PBS)
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RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer
-
Protein transfer buffer
-
PVDF membrane
-
Methanol
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
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Rabbit anti-Aurora-A
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Mouse anti-α-Tubulin or anti-GAPDH (loading control)
-
-
Secondary antibodies:
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HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: a. Plate the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. b. Allow the cells to adhere overnight. c. Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) or DMSO as a vehicle control for a specified time course (e.g., 6, 12, 24 hours). For a control to confirm proteasomal degradation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1 hour before adding this compound.
-
Protein Extraction: a. After treatment, wash the cells twice with ice-cold PBS. b. Add 100-200 µL of ice-cold RIPA buffer to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with intermittent vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein lysate) to a new tube.
-
Protein Quantification: a. Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
Sample Preparation: a. Normalize the protein concentration of all samples with lysis buffer. b. Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE and Protein Transfer: a. Load equal amounts of protein (e.g., 20-30 µg) per lane onto a precast polyacrylamide gel. b. Run the gel according to the manufacturer's recommendations. c. Transfer the separated proteins to a PVDF membrane. Activate the membrane with methanol for 1 minute before transfer.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against Aurora-A (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
-
Detection and Quantification: a. Prepare the ECL detection reagent according to the manufacturer's instructions and apply it to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. To probe for the loading control, the membrane can be stripped and re-probed with the anti-α-Tubulin or anti-GAPDH antibody, following steps 6b to 7b. d. Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the Aurora-A band to the corresponding loading control band.
Mandatory Visualizations
The following diagrams illustrate the signaling pathway of this compound-induced Hsp90 client protein degradation and the experimental workflow for its assessment.
Caption: this compound inhibits HDAC6, leading to Hsp90 hyperacetylation and degradation of client proteins.
Caption: Workflow for assessing Hsp90 client protein degradation via Western blot.
Conclusion
This compound represents a promising therapeutic agent that targets the HDAC6-Hsp90 axis, a critical pathway for the survival of cancer cells. Its ability to induce the degradation of oncogenic Hsp90 client proteins, such as Aurora-A, through a well-defined mechanism of action provides a strong rationale for its further development. The technical information and protocols provided in this guide are intended to facilitate further research into the effects of this compound and other HDAC6 inhibitors on Hsp90-dependent cellular processes, ultimately contributing to the development of novel and effective cancer therapies.
References
Unveiling the Anti-Cancer Potential of MPT0G211: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MPT0G211 is a novel and potent small molecule inhibitor of histone deacetylase 6 (HDAC6), a class IIb HDAC enzyme.[1][2] Unlike pan-HDAC inhibitors which can be associated with toxicity, this compound exhibits high selectivity for HDAC6, making it a promising candidate for targeted cancer therapy.[3][4] This technical guide provides a comprehensive overview of the anti-cancer properties of this compound, detailing its mechanism of action, efficacy in various cancer models, and synergistic effects with established chemotherapeutic agents. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the selective inhibition of HDAC6.[1][2] This inhibition leads to the hyperacetylation of HDAC6 substrates, including α-tubulin and cortactin, which in turn disrupts key cellular processes essential for cancer cell proliferation, migration, and survival.[1][5]
Data Presentation
In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) of this compound against HDAC6 is 0.291 nM, demonstrating its high potency.[2][4] The compound displays over 1000-fold selectivity for HDAC6 compared to other HDAC isoforms.[2][4]
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not explicitly stated, but effective concentrations are in the low micromolar range. | [1] |
| MCF-7 | Breast Cancer | Not explicitly stated, but effective concentrations are in the low micromolar range. | [4] |
| HL-60 | Acute Myeloid Leukemia | Not explicitly stated, but synergistic effects are observed at concentrations of 0.3, 1, and 3 µM. | [1] |
| MOLT-4 | Acute Lymphoblastic Leukemia | Not explicitly stated, but synergistic effects are observed at concentrations of 0.3, 1, and 3 µM. | [1] |
Note: While specific IC50 values for cell viability are not consistently reported in the provided search results, the effective concentrations used in the studies provide an indication of its potent anti-cancer activity in the low micromolar range.
In Vivo Efficacy: Xenograft Models
| Cancer Type | Xenograft Model | Treatment | Outcome | Citation |
| Triple-Negative Breast Cancer | MDA-MB-231 cells in mice | This compound (25 mg/kg, i.p., daily) | Significantly reduced the number of lung nodules and lung weight. | [2] |
| Acute Myeloid Leukemia | HL-60 cells in mice | This compound + Doxorubicin | Significantly potentiated the antitumor activity of Doxorubicin. | [1] |
| Acute Lymphoblastic Leukemia | MOLT-4 cells in mice | This compound + Vincristine | Exhibited significant antitumor activity. | [1] |
Experimental Protocols
Cell Culture
Human breast cancer cell lines (MDA-MB-231 and MCF-7) and human acute leukemia cell lines (HL-60 and MOLT-4) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Western Blot Analysis
-
Cell Lysis: Cells were treated with this compound and/or other compounds for the indicated times. After treatment, cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk in TBST and then incubated with primary antibodies overnight at 4°C. After washing, the membrane was incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Migration Assay (Transwell Assay)
-
Cell Seeding: Cancer cells were seeded into the upper chamber of a Transwell insert with a porous membrane.
-
Chemoattractant: The lower chamber was filled with media containing a chemoattractant (e.g., fetal bovine serum).
-
Treatment: this compound was added to the upper chamber with the cells.
-
Incubation: The plate was incubated for a specified period to allow for cell migration.
-
Analysis: Non-migrated cells on the upper surface of the membrane were removed. Migrated cells on the lower surface were fixed, stained, and counted under a microscope.
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or BALB/c nude mice) were used.
-
Tumor Cell Implantation: A suspension of cancer cells (e.g., 1 x 10^7 cells) was subcutaneously or orthotopically injected into the mice.
-
Tumor Growth Monitoring: Tumor volume was measured regularly using calipers.
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment groups and administered with vehicle control, this compound, and/or other chemotherapeutic agents via appropriate routes (e.g., intraperitoneal injection).
-
Endpoint Analysis: At the end of the study, mice were euthanized, and tumors and relevant organs were excised for weight measurement, histological analysis, and further molecular studies.
Signaling Pathways and Experimental Workflows
This compound Mechanism in Triple-Negative Breast Cancer
Caption: this compound inhibits HDAC6, leading to increased acetylation of cortactin and Hsp90, which in turn disrupts F-actin polymerization and promotes Aurora-A degradation, ultimately inhibiting cell migration in triple-negative breast cancer.[1][5]
This compound Synergy with Doxorubicin in Acute Myeloid Leukemia
Caption: this compound enhances doxorubicin-induced apoptosis in AML by inhibiting HDAC6, leading to Ku70 acetylation, BAX release, and mitochondrial-mediated apoptosis.[1]
Experimental Workflow for In Vivo Xenograft Study
Caption: A typical workflow for assessing the in vivo efficacy of this compound using a cancer cell line xenograft model.
Conclusion
This compound is a highly selective and potent HDAC6 inhibitor with significant anti-cancer properties demonstrated in both in vitro and in vivo models of various cancers, including triple-negative breast cancer and acute leukemia. Its ability to synergize with existing chemotherapeutic agents highlights its potential as a valuable component of combination therapies. The detailed mechanisms of action, involving the disruption of cell migration and the enhancement of apoptosis, provide a strong rationale for its continued investigation and clinical development. This technical guide summarizes the current knowledge on this compound and aims to facilitate further research into its therapeutic applications in oncology.
References
- 1. Small Molecules Targeting HATs, HDACs, and BRDs in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A combination nutritional supplement reduces DNA methylation age only in older adults with a raised epigenetic age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibition of histone deacetylases attenuates tumor progression and improves immunotherapy in breast cancer [frontiersin.org]
- 4. Elevated N1-Acetylspermidine Levels in Doxorubicin-treated MCF-7 Cancer Cells: Histone Deacetylase 10 Inhibition with an N1-Acetylspermidine Mimetic [jcpjournal.org]
- 5. DNA methylation age is not affected in psoriatic skin tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
MPT0G211: A Selective HDAC6 Inhibitor for In Vitro Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MPT0G211 is a potent and highly selective, orally active inhibitor of histone deacetylase 6 (HDAC6) that has demonstrated significant promise in various in vitro models of cancer and neurodegenerative diseases. This document provides a comprehensive technical overview of this compound's in vitro activity, including its inhibitory potency, selectivity profile, and effects on various cell lines. Detailed experimental protocols for key assays and visualizations of the core signaling pathways modulated by this compound are presented to facilitate further research and drug development efforts.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression through the removal of acetyl groups from histones and other non-histone proteins. HDAC6, a unique cytoplasmic member of the class IIb HDACs, is primarily involved in the deacetylation of non-histone substrates such as α-tubulin and Hsp90. Its role in protein folding, cell migration, and microtubule dynamics has made it an attractive therapeutic target for a range of diseases, including cancer and Alzheimer's disease. This compound has emerged as a promising selective inhibitor of HDAC6, exhibiting potent in vitro activity.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound against HDAC6 and its effects on various cancer cell lines.
Table 1: Inhibitory Potency and Selectivity of this compound
| Target | IC50 (nM) | Selectivity | Reference |
| HDAC6 | 0.291 | >1000-fold vs. other HDAC isoforms | [1][2] |
Table 2: In Vitro Growth Inhibitory Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | GI50/IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 16.19 | [1] |
| MCF-7 | Breast Cancer | 5.6 | [1] |
| HL-60 | Acute Myeloid Leukemia | 5.06 | |
| MOLT-4 | Acute Lymphoblastic Leukemia | 3.79 |
Core Signaling Pathways Modulated by this compound
This compound exerts its effects through the modulation of several key signaling pathways, primarily stemming from its selective inhibition of HDAC6.
α-Tubulin Acetylation and Microtubule Dynamics
HDAC6 is the primary deacetylase of α-tubulin. Inhibition of HDAC6 by this compound leads to hyperacetylation of α-tubulin, which in turn affects microtubule stability and dynamics. This has implications for cell motility and mitosis.[2]
Hsp90 Acetylation and Tau Phosphorylation in Alzheimer's Disease Models
In the context of Alzheimer's disease, this compound has been shown to increase the acetylation of Hsp90 by inhibiting HDAC6. This disrupts the HDAC6/Hsp90 complex, leading to the ubiquitination and subsequent proteasomal degradation of hyperphosphorylated tau. Additionally, this compound can inactivate GSK3β, a key kinase involved in tau phosphorylation.[1][3][4][5][6]
Ku70 Acetylation and Apoptosis in Leukemia
In acute leukemia cells, this compound induces apoptosis by increasing the acetylation of Ku70. Acetylated Ku70 dissociates from the pro-apoptotic protein Bax, allowing Bax to translocate to the mitochondria and initiate the intrinsic apoptotic pathway.[7]
Aurora-A/Cofilin-F-actin Pathway in Breast Cancer Metastasis
This compound has been shown to reduce the motility of triple-negative breast cancer (TNBC) cells. This is achieved by increasing the acetylation of cortactin and promoting the degradation of aurora-A kinase. The degradation of aurora-A leads to the inhibition of the cofilin-F-actin pathway, which is crucial for cell migration and invasion.[2]
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to assess the activity of this compound.
HDAC6 Enzymatic Assay (Fluorometric)
This protocol describes a method to determine the in vitro inhibitory activity of this compound against HDAC6.
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trichostatin A and trypsin in assay buffer)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add 50 µL of diluted this compound or vehicle control (DMSO in assay buffer).
-
Add 25 µL of recombinant HDAC6 enzyme to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic HDAC6 substrate to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction by adding 100 µL of developer solution to each well.
-
Incubate at 37°C for 15 minutes.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Western Blot for α-Tubulin Acetylation
This protocol outlines the procedure to detect changes in α-tubulin acetylation in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., HL-60, MDA-MB-231)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle for the desired time (e.g., 24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities.
Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxic or growth-inhibitory effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control.
-
Incubate for the desired period (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature with shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50/IC50 value.
Conclusion
This compound is a highly potent and selective HDAC6 inhibitor with significant in vitro activity against various cancer cell lines and in models of neurodegeneration. Its mechanism of action, centered on the hyperacetylation of HDAC6 substrates like α-tubulin and Hsp90, leads to the disruption of key cellular processes such as cell motility, protein degradation, and apoptosis. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound.
References
- 1. clyte.tech [clyte.tech]
- 2. Anti-metastatic activity of this compound, a novel HDAC6 inhibitor, in human breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 5. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 6. The novel histone de acetylase 6 inhibitor, this compound, ameliorates tau phosphorylation and cognitive deficits in an Alzheimer's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The anticancer effects of this compound, a novel HDAC6 inhibitor, combined with chemotherapeutic agents in human acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
MPT0G211: A Novel HDAC6 Inhibitor with Neuroprotective Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
MPT0G211 is a potent and highly selective, orally active inhibitor of histone deacetylase 6 (HDAC6) that has demonstrated significant neuroprotective effects in preclinical models of Alzheimer's disease.[1][2][3] By specifically targeting HDAC6, a cytoplasmic enzyme involved in protein quality control and microtubule dynamics, this compound offers a promising therapeutic strategy to combat the neurodegenerative processes associated with tauopathies. This technical guide provides a comprehensive overview of the mechanism of action, key experimental data, and detailed protocols related to the neuroprotective effects of this compound.
Core Mechanism of Action
This compound exerts its neuroprotective effects primarily through the inhibition of HDAC6.[1][2] This leads to a cascade of downstream events that collectively mitigate the pathological hallmarks of Alzheimer's disease, particularly the hyperphosphorylation and aggregation of the tau protein. The key mechanistic steps are:
-
HDAC6 Inhibition: this compound potently and selectively inhibits the deacetylase activity of HDAC6.[1][3]
-
Hsp90 Hyperacetylation: Inhibition of HDAC6 leads to the hyperacetylation of one of its key substrates, the molecular chaperone Heat shock protein 90 (Hsp90).[1][2]
-
Disruption of HDAC6-Hsp90 Interaction: The increased acetylation of Hsp90 disrupts its interaction with HDAC6.[1][2]
-
Enhanced Ubiquitination and Degradation of Phosphorylated Tau: The altered Hsp90 chaperone activity facilitates the ubiquitination and subsequent proteasomal degradation of hyperphosphorylated tau (p-tau).[1][2]
-
Modulation of Tau Kinase Activity: this compound also influences the activity of key tau kinases. It promotes the inactivating phosphorylation of Glycogen Synthase Kinase-3β (GSK3β) at Ser9 via the activation of the Akt signaling pathway.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the potency, selectivity, and efficacy of this compound.
| Parameter | Value | Reference(s) |
| HDAC6 IC50 | 0.291 nM | [1][3] |
| Selectivity vs. other HDACs | >1000-fold | [1][3] |
| Animal Model | Treatment Regimen | Key Findings | Reference(s) |
| Alzheimer's Disease Mouse Model | 50 mg/kg, oral administration, daily for 3 months | Significantly ameliorated spatial memory impairment. | [3] |
| Assay | Cell Lines | This compound Concentration | Outcome | Reference(s) |
| Tau Phosphorylation (Ser396) | SH-SY5Y, Neuro-2a | 0.1 µM | Significant inhibition of tau phosphorylation. | [3] |
| GSK3β Inactivation (p-GSK3β Ser9) | SH-SY5Y | 0.1 µM | Significant increase in inactivating phosphorylation. | [1] |
| Hsp90 Acetylation | SH-SY5Y, Neuro-2a | 0.1 - 1 µM | Concentration-dependent increase in α-tubulin and Hsp90 acetylation. | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with the neuroprotective effects of this compound.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human neuroblastoma SH-SY5Y and mouse neuroblastoma Neuro-2a cells are commonly used.[1]
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound is dissolved in DMSO to prepare a stock solution. For experiments, cells are treated with the desired concentration of this compound (e.g., 0.1 µM) for a specified duration (e.g., 24 hours).[3]
Western Blotting for Protein Phosphorylation and Acetylation
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Membranes are blocked and then incubated with primary antibodies against total tau, phosphorylated tau (e.g., at Ser396), acetylated Hsp90, total Hsp90, phospho-GSK3β (Ser9), total GSK3β, phospho-Akt, total Akt, and a loading control (e.g., β-actin). Subsequently, membranes are incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Immunoprecipitation for Protein-Protein Interactions
-
Cell Lysis: Cells are lysed in a non-denaturing lysis buffer.
-
Immunoprecipitation: Cell lysates are incubated with an antibody against the protein of interest (e.g., Hsp90 or HDAC6) overnight at 4°C. Protein A/G agarose beads are then added to pull down the antibody-protein complexes.
-
Washing and Elution: The beads are washed multiple times to remove non-specific binding, and the protein complexes are eluted.
-
Western Blot Analysis: The eluted proteins are analyzed by western blotting to detect interacting partners.
In Vivo Alzheimer's Disease Model and Behavioral Testing
-
Animal Model: A triple-transgenic mouse model of Alzheimer's disease (3xTg-AD) is often utilized.[1]
-
Drug Administration: this compound is administered orally (e.g., by gavage) at a specified dose (e.g., 50 mg/kg) daily for a defined period (e.g., 3 months).[3]
-
Morris Water Maze:
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Procedure: Mice are trained over several days to find the hidden platform using spatial cues in the room.
-
Data Collection: Key parameters measured include escape latency (time to find the platform), path length, and time spent in the target quadrant during a probe trial (with the platform removed).
-
Analysis: A significant reduction in escape latency and an increase in time spent in the target quadrant in the this compound-treated group compared to the vehicle-treated group indicates an amelioration of spatial memory deficits.
-
Ubiquitination Assay
-
Cell Treatment: Cells are treated with this compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Immunoprecipitation: Lysates are subjected to immunoprecipitation using an antibody against phosphorylated tau.
-
Western Blot Analysis: The immunoprecipitated samples are then analyzed by western blotting using an antibody against ubiquitin to detect the polyubiquitination of phosphorylated tau.
Conclusion
This compound represents a promising, highly selective HDAC6 inhibitor with a clear mechanism of action that addresses key pathological features of Alzheimer's disease. Its ability to reduce tau hyperphosphorylation and promote the degradation of toxic tau species, coupled with its oral bioavailability and brain permeability, makes it a compelling candidate for further development as a neuroprotective agent. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound.
References
Foundational Research on the Cellular Targets of MPT0G211: A Technical Guide
Executive Summary: MPT0G211 is a novel, potent, and highly selective small molecule inhibitor of Histone Deacetylase 6 (HDAC6). Foundational research has identified its therapeutic potential across multiple disease areas, primarily in oncology and neurodegenerative disorders. This document provides an in-depth technical overview of the primary cellular target of this compound, its mechanism of action, and the key signaling pathways it modulates. Quantitative data from preclinical studies are summarized, and detailed protocols for pivotal experiments are provided to support further research and development.
Primary Cellular Target: Histone Deacetylase 6 (HDAC6)
The principal cellular target of this compound is HDAC6, a unique, cytoplasm-predominant, class IIb histone deacetylase. Unlike other HDACs that primarily act on nuclear histones to regulate gene expression, HDAC6's main substrates include non-histone proteins such as α-tubulin, Hsp90, cortactin, and Ku70, making it a key regulator of cytoplasmic processes.[1][2][3] this compound exhibits high potency and remarkable selectivity for HDAC6.
Target Selectivity and Potency
This compound demonstrates nanomolar potency against HDAC6 and a wide therapeutic window, showing significantly higher selectivity for HDAC6 over other HDAC isoforms.[2] This high degree of selectivity minimizes off-target effects, particularly those associated with the inhibition of nuclear HDACs, such as histone hyperacetylation.
| Parameter | Value | Reference |
| Target Enzyme | HDAC6 | [1][4][5] |
| IC50 Value | 0.291 nM | [2] |
| Selectivity | >1000–42,000-fold vs. other HDAC classes | [2] |
Biomarkers of HDAC6 Inhibition
A primary and reliable biomarker for this compound's activity is the hyperacetylation of its substrate, α-tubulin. In numerous in vitro studies, treatment with this compound leads to a dose-dependent increase in acetylated α-tubulin.[5] Crucially, even at high concentrations, this compound does not affect the acetylation status of nuclear proteins like histone H3 and H4, confirming its cytoplasmic, HDAC6-selective mechanism of action.[5]
Signaling Pathways and Mechanisms of Action
This compound's inhibition of HDAC6 triggers distinct downstream signaling events depending on the cellular context, leading to various therapeutic effects.
Anti-Metastatic Activity in Triple-Negative Breast Cancer (TNBC)
In TNBC models, this compound impedes cancer cell migration and invasion by disrupting cytoskeletal dynamics.[4] Inhibition of HDAC6 by this compound leads to the hyperacetylation of two key substrates: Hsp90 and cortactin. Acetylation of Hsp90 causes the dissociation and subsequent proteasomal degradation of its client protein, aurora-A kinase.[4] Simultaneously, increased cortactin acetylation and downregulation of the cofilin-F-actin pathway disrupt F-actin polymerization, a critical process for cell motility.[4]
Neuroprotective Effects in Alzheimer's Disease Models
In the context of Alzheimer's disease, this compound demonstrates a dual neuroprotective mechanism. First, it enhances the degradation of hyperphosphorylated tau (p-tau) proteins.[1] By inhibiting HDAC6, this compound increases Hsp90 acetylation, which disrupts the HDAC6-Hsp90 chaperone complex and facilitates the ubiquitination and subsequent proteasomal degradation of p-tau.[1][2] Second, this compound inhibits the phosphorylation of tau by inactivating Glycogen Synthase Kinase-3β (GSK3β) through the Akt signaling pathway.[1][2]
References
- 1. The novel histone de acetylase 6 inhibitor, this compound, ameliorates tau phosphorylation and cognitive deficits in an Alzheimer’s disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. mdpi.com [mdpi.com]
- 4. Anti-metastatic activity of this compound, a novel HDAC6 inhibitor, in human breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anticancer effects of this compound, a novel HDAC6 inhibitor, combined with chemotherapeutic agents in human acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MPT0G211 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
MPT0G211 is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6), a class IIb histone deacetylase primarily localized in the cytoplasm. Unlike other HDACs, which mainly target histone proteins to regulate gene expression, HDAC6 has a broader range of non-histone substrates. This unique substrate profile makes HDAC6 a compelling therapeutic target in oncology. This compound has demonstrated significant anti-cancer activity in various cancer cell lines by modulating key cellular processes including apoptosis, cell cycle progression, and cell migration. These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound in cancer cell lines.
Mechanism of Action
This compound exerts its anti-cancer effects through the selective inhibition of HDAC6, leading to the hyperacetylation of its substrate proteins. This targeted action disrupts several critical signaling pathways involved in cancer cell survival and metastasis. Key mechanisms include:
-
Induction of Apoptosis: this compound promotes apoptosis by increasing the acetylation of Ku70. This modification disrupts the interaction between Ku70 and the pro-apoptotic protein Bax, allowing Bax to translocate to the mitochondria and initiate the intrinsic apoptotic cascade.[1][2][3][4]
-
Cell Cycle Arrest: The compound can induce cell cycle arrest, often at the G2/M phase, by affecting microtubule dynamics and through the degradation of key cell cycle regulators like Aurora A kinase.[1][5][6]
-
Inhibition of Cell Migration and Invasion: this compound impedes cancer cell motility by increasing the acetylation of α-tubulin and cortactin. Hyperacetylation of these proteins disrupts the stability and dynamics of the cytoskeleton, particularly the F-actin network, which is crucial for cell movement. This is achieved in part by inhibiting the cofilin-F-actin pathway.[7][8][9][10][11]
-
Disruption of Chaperone Activity: this compound leads to the hyperacetylation of heat shock protein 90 (Hsp90), a molecular chaperone responsible for the stability of numerous oncoproteins. Acetylation of Hsp90 impairs its chaperone function, leading to the degradation of client proteins such as Aurora A, which are often overexpressed in cancer.[7][12][13]
Data Presentation
The following tables summarize the reported in vitro efficacy of this compound across various human cancer cell lines.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Value (µM) | Incubation Time (hrs) |
| NCI-H929 | Multiple Myeloma | SRB | GI50 | 9.14 | 48 |
| RPMI-8226 | Multiple Myeloma | SRB | GI50 | 7.49 | 48 |
| U-266 | Multiple Myeloma | SRB | GI50 | 40.61 | 48 |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not Specified | GI50 | 16.19 | Not Specified |
| MCF-7 | Breast Cancer | Not Specified | GI50 | 5.6 | Not Specified |
| HL-60 | Acute Myeloid Leukemia | Not Specified | IC50 | 5.06 | Not Specified |
| MOLT-4 | Acute Lymphoblastic Leukemia | Not Specified | IC50 | 3.79 | Not Specified |
Table 2: Synergistic Effects of this compound with Chemotherapeutic Agents
| Cell Line | Cancer Type | Combination Agent | Effect |
| HL-60 | Acute Myeloid Leukemia | Doxorubicin | Synergistic cytotoxicity |
| MOLT-4 | Acute Lymphoblastic Leukemia | Vincristine | Synergistic cytotoxicity |
| MDA-MB-231 | Triple-Negative Breast Cancer | Paclitaxel | Enhanced inhibition of cell migration |
Experimental Protocols
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This protocol is used to determine the cytotoxic effects of this compound on adherent cancer cell lines.[14][15][16][17][18]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM (pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 48-72 hours.
-
Cell Fixation: Gently aspirate the medium and add 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour to fix the cells.
-
Washing: Carefully wash the plates five times with slow-running tap water. Remove excess water by gently tapping the plate on absorbent paper and allow to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 10 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the GI50 (concentration that inhibits cell growth by 50%) by plotting the percentage of growth inhibition against the concentration of this compound.
Western Blot Analysis
This protocol is used to detect changes in the expression and post-translational modifications (acetylation) of proteins in response to this compound treatment.[19][20][21][22]
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetylated α-tubulin, anti-α-tubulin, anti-acetylated Ku70, anti-Ku70, anti-Hsp90, anti-Aurora A, anti-PARP, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.[23][24][25][26]
Materials:
-
Cancer cell lines
-
This compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Cell Migration Assays
Materials:
-
Cancer cell lines
-
Culture plates (e.g., 6-well or 12-well)
-
Sterile 200 µL pipette tip or a wound-making tool
-
Microscope with a camera
Procedure:
-
Create a Confluent Monolayer: Seed cells in a culture plate and grow until they form a confluent monolayer.
-
Create the "Wound": Use a sterile pipette tip to create a straight scratch across the center of the cell monolayer.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace with fresh medium containing different concentrations of this compound or vehicle control.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the scratch in the control well is nearly closed.
-
Data Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.
Materials:
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Serum-free medium
-
Medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet stain (0.1%)
Procedure:
-
Cell Preparation: Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
Assay Setup: Place the Transwell inserts into the wells of a 24-well plate. Add 600 µL of medium containing a chemoattractant to the lower chamber.
-
Cell Seeding: Resuspend the starved cells in serum-free medium containing different concentrations of this compound. Add 100-200 µL of the cell suspension (e.g., 1 x 10^5 cells) to the upper chamber of the insert.
-
Incubation: Incubate the plate at 37°C for a period that allows for cell migration (e.g., 12-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes. Stain with 0.1% crystal violet for 20 minutes.
-
Imaging and Quantification: Gently wash the inserts with water and allow them to air dry. Take images of the stained cells using a microscope. To quantify, elute the crystal violet with a destaining solution (e.g., 10% acetic acid) and measure the absorbance at 570 nm.
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: this compound-induced apoptosis signaling pathway.
Caption: Inhibition of cell migration by this compound.
References
- 1. The anticancer effects of this compound, a novel HDAC6 inhibitor, combined with chemotherapeutic agents in human acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylation of the C terminus of Ku70 by CBP and PCAF controls Bax-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ku70 acetylation mediates neuroblastoma cell death induced by histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytosolic Ku70 regulates Bax-mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC-mediated degradation reveals a non-catalytic function of AURORA-A kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual degradation of aurora A and B kinases by the histone deacetylase inhibitor LBH589 induces G2-M arrest and apoptosis of renal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-metastatic activity of this compound, a novel HDAC6 inhibitor, in human breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Actin-Binding Protein Cofilin and Its Interaction With Cortactin Are Required for Podosome Patterning in Osteoclasts and Bone Resorption In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cortactin regulates cofilin and N-WASp activities to control the stages of invadopodium assembly and maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cortactin regulates cofilin and N-WASp activities to control the stages of invadopodium assembly and maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cortactin phosphorylation regulates cell invasion through a pH-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The novel histone de acetylase 6 inhibitor, this compound, ameliorates tau phosphorylation and cognitive deficits in an Alzheimer’s disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DNA-PKcs inhibition impairs HDAC6-mediated HSP90 chaperone function on Aurora A and enhances HDACs inhibitor-induced cell killing by increasing mitotic aberrant spindle assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. SRB assay for measuring target cell killing [protocols.io]
- 16. zellx.de [zellx.de]
- 17. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 18. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. origene.com [origene.com]
- 21. Western blot protocol | Abcam [abcam.com]
- 22. pubcompare.ai [pubcompare.ai]
- 23. ucl.ac.uk [ucl.ac.uk]
- 24. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 25. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 26. corefacilities.iss.it [corefacilities.iss.it]
Application Notes and Protocols for MPT0G211 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MPT0G211 is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6) that has demonstrated significant anti-tumor activity in a variety of preclinical cancer models.[1] By selectively targeting HDAC6, this compound modulates the acetylation of key non-histone protein substrates such as α-tubulin, Hsp90, and cortactin. This targeted action disrupts crucial cellular processes in cancer cells, including protein folding, cell migration, and cell division, ultimately leading to apoptosis and inhibition of tumor growth.[1][2] These application notes provide a comprehensive overview of the administration of this compound in mouse xenograft models, including detailed experimental protocols and a summary of its efficacy.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the selective inhibition of HDAC6. This leads to the hyperacetylation of its substrates, triggering a cascade of downstream events that are detrimental to cancer cell survival and proliferation.
-
Disruption of Protein Homeostasis: this compound-mediated Hsp90 acetylation disrupts its chaperone function, leading to the degradation of client proteins that are critical for cancer cell survival and growth.[2][3]
-
Induction of Apoptosis: In acute myeloid leukemia cells, this compound has been shown to increase the acetylation of Ku70, a protein involved in DNA repair. This leads to the release of the pro-apoptotic protein BAX, thereby promoting programmed cell death.[2][4]
-
Inhibition of Cell Motility and Metastasis: By increasing the acetylation of cortactin and α-tubulin, this compound disrupts the dynamics of the actin cytoskeleton and microtubules. This interference with cellular machinery essential for cell movement has been shown to significantly reduce cancer cell migration and metastasis.[2]
-
Cell Cycle Arrest: The co-treatment of this compound with agents like vincristine can alter microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells.[2][4]
Data Presentation: Efficacy of this compound in Mouse Xenograft Models
The following tables summarize the quantitative data from preclinical studies of this compound in various mouse xenograft models.
| Cancer Type | Cell Line | Mouse Strain | This compound Dose and Administration | Combination Agent | Key Findings |
| Triple-Negative Breast Cancer | MDA-MB-231 | SCID mice | 25 mg/kg, i.p., daily | N/A | Significantly reduced the number of lung nodules and lung weight.[3] |
| Acute Lymphoblastic Leukemia | MOLT-4 | N/A | N/A | Vincristine | Co-treatment exhibited significant antitumor activity.[2] |
| Acute Myeloid Leukemia | HL-60 | N/A | N/A | Doxorubicin | Combination treatment significantly delayed tumor growth.[2][4] |
N/A: Not explicitly available in the searched literature.
Experimental Protocols
General Protocol for Establishing Subcutaneous Xenograft Tumor Models
This protocol provides a general framework for establishing subcutaneous xenograft tumors in mice. Specific cell numbers and timelines may need to be optimized for different cell lines.[5]
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, MOLT-4)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
Immunocompromised mice (e.g., SCID, NSG), 4-6 weeks old
-
Syringes (1 mL) and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Cell Preparation:
-
Culture cancer cells to 70-80% confluency.
-
Harvest cells by trypsinization, wash with PBS, and perform a cell count using a hemocytometer or automated cell counter.
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel (e.g., 1:1 ratio) at the desired concentration (e.g., 1 x 10^6 to 10 x 10^6 cells per 100-200 µL). Keep cells on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mouse using a standardized and approved protocol.
-
Clean the injection site (typically the flank) with an alcohol wipe.
-
Using a 1 mL syringe with a 27-30 gauge needle, inject the cell suspension subcutaneously.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
-
Initiation of Treatment:
-
Once tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Begin administration of this compound and/or other therapeutic agents according to the study design.
-
Protocol for this compound Administration in a Triple-Negative Breast Cancer Xenograft Model
This protocol is based on a study using the MDA-MB-231 cell line.[3]
Study Design:
-
Cell Line: MDA-MB-231
-
Mouse Strain: Female SCID mice
-
Tumor Implantation: Subcutaneous injection of MDA-MB-231 cells.
-
Treatment Groups:
-
Vehicle control (e.g., DMSO, saline)
-
This compound (25 mg/kg)
-
-
Administration: Intraperitoneal (i.p.) injection, once daily.
-
Endpoint: Evaluation of primary tumor growth and assessment of lung metastasis.
Procedure:
-
Establish subcutaneous MDA-MB-231 xenografts as described in the general protocol.
-
Once tumors are established, begin daily intraperitoneal injections of this compound (25 mg/kg) or vehicle.
-
Monitor tumor growth and animal health throughout the study.
-
At the end of the study, euthanize the mice and excise the primary tumors and lungs.
-
Weigh the lungs and count the number of metastatic nodules on the lung surface to assess the anti-metastatic effect of this compound.
Protocol for this compound Combination Therapy in an Acute Leukemia Xenograft Model
This protocol outlines a combination therapy approach in a MOLT-4 acute lymphoblastic leukemia xenograft model.[2]
Study Design:
-
Cell Line: MOLT-4
-
Mouse Strain: Immunocompromised mice (specific strain not detailed in the abstract)
-
Tumor Implantation: Subcutaneous or intravenous injection of MOLT-4 cells.
-
Treatment Groups:
-
Vehicle control
-
This compound alone
-
Vincristine alone
-
This compound + Vincristine
-
-
Administration: Specific routes and schedules for this compound and vincristine need to be optimized based on preliminary studies.
-
Endpoint: Measurement of tumor growth inhibition and monitoring of animal survival.
Procedure:
-
Establish MOLT-4 xenografts in immunocompromised mice.
-
Once tumors are established, randomize mice into the four treatment groups.
-
Administer this compound and vincristine according to the predetermined schedule and routes.
-
Monitor tumor volume and body weight regularly.
Visualizations
Signaling Pathways of this compound
Caption: this compound inhibits HDAC6, leading to hyperacetylation of substrates and anti-tumor effects.
Experimental Workflow for this compound in a Xenograft Model
Caption: Workflow for evaluating this compound efficacy in a mouse xenograft model.
References
- 1. Anti-metastatic activity of this compound, a novel HDAC6 inhibitor, in human breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anticancer effects of this compound, a novel HDAC6 inhibitor, combined with chemotherapeutic agents in human acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Collection - The anticancer effects of this compound, a novel HDAC6 inhibitor, combined with chemotherapeutic agents in human acute leukemia cells - Clinical Epigenetics - Figshare [springernature.figshare.com]
- 5. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
Application Notes and Protocols: MPT0G211 and Doxorubicin Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the synergistic effects and mechanistic rationale for combining MPT0G211, a novel and selective Histone Deacetylase 6 (HDAC6) inhibitor, with the conventional chemotherapeutic agent doxorubicin. The provided protocols are based on preclinical studies in human acute leukemia cell lines and offer a framework for further investigation into this promising combination therapy.
Introduction
Doxorubicin is a widely used anthracycline antibiotic for treating various cancers, including acute leukemia. Its primary mechanisms of action involve DNA intercalation, inhibition of topoisomerase II, and generation of reactive oxygen species, ultimately leading to cell cycle arrest and apoptosis.[1][2][3] However, its clinical utility is often limited by significant side effects and the development of drug resistance.[4][5]
This compound is a potent and highly selective inhibitor of HDAC6, an enzyme that plays a crucial role in various cellular processes, including protein folding, cell migration, and microtubule dynamics.[6][7][8] Notably, HDAC6 is often overexpressed in acute leukemia, making it a compelling therapeutic target.[4][9] Preclinical evidence strongly suggests that combining this compound with doxorubicin results in a synergistic anticancer effect, offering a potential strategy to enhance therapeutic efficacy and overcome resistance.[2][4]
Mechanism of Synergistic Action
The combination of this compound and doxorubicin exhibits a multi-faceted synergistic effect in acute myeloid leukemia (AML) cells.[1][2] Doxorubicin induces DNA damage, triggering a DNA damage response (DDR).[1][4] this compound potentiates the cytotoxic effects of doxorubicin through the following mechanisms:
-
Enhanced DNA Damage Response: The combination therapy leads to a more pronounced DNA damage response compared to either agent alone.[2][4]
-
Acetylation of Ku70 and Apoptosis Induction: this compound, by inhibiting HDAC6, increases the acetylation of Ku70, a key protein in the non-homologous end-joining (NHEJ) DNA repair pathway.[1] Acetylated Ku70 releases the pro-apoptotic protein BAX, which then translocates to the mitochondria, leading to the release of cytochrome c and subsequent activation of the caspase cascade, culminating in apoptosis.[1]
This synergistic interaction ultimately leads to G2/M phase cell cycle arrest and a significant increase in apoptosis in cancer cells.[3]
Quantitative Data Summary
The synergistic effects of this compound and doxorubicin have been quantified in various human acute leukemia cell lines. The data below is summarized from studies on HL-60 (acute promyelocytic leukemia) and MV4-11 (acute myelomonocytic leukemia) cells.
Table 1: In Vitro Synergism of this compound and Doxorubicin in Leukemia Cell Lines
| Cell Line | Drug Combination | Combination Index (CI) Value* | Effect |
| HL-60 | This compound (0.3, 1, 3 µM) + Doxorubicin (various concentrations) | < 1 | Synergism |
| MV4-11 | This compound + Doxorubicin | < 1 | Synergism |
*CI values were determined using the Chou-Talalay method, where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[3]
Table 2: Effect of this compound and Doxorubicin Combination on Cell Cycle Distribution in HL-60 Cells
| Treatment (48h) | % of Cells in Sub-G1 Phase (Apoptosis) | % of Cells in G2/M Phase |
| Control | Baseline | Baseline |
| This compound (3 µM) | Increased | Slight Increase |
| Doxorubicin (0.1 µM) | Increased | Increased |
| This compound (3 µM) + Doxorubicin (0.1 µM) | Significantly Increased | Significantly Increased |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the synergistic effects of this compound and doxorubicin.
Protocol 1: Cell Viability and Synergy Analysis (MTT Assay and Combination Index)
Objective: To determine the cytotoxic effects of this compound and doxorubicin, alone and in combination, and to quantify their synergistic interaction.
Materials:
-
Human acute leukemia cell lines (e.g., HL-60, MV4-11)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
This compound (stock solution in DMSO)
-
Doxorubicin (stock solution in sterile water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat cells with serial dilutions of this compound, doxorubicin, or a combination of both at a constant ratio for 48 hours. Include a vehicle control (DMSO).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the Combination Index (CI) using specialized software (e.g., CompuSyn) based on the dose-effect data.
Protocol 2: Cell Cycle Analysis (Flow Cytometry)
Objective: To assess the effect of the combination therapy on cell cycle progression.
Materials:
-
Treated and untreated cells from Protocol 1
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells after 48 hours of treatment and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol 3: Western Blot Analysis for Apoptosis Markers
Objective: To investigate the molecular mechanism of apoptosis induced by the combination therapy.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies against: Caspase-3, Caspase-8, Caspase-9, PARP, γ-H2AX, Acetyl-α-tubulin, Acetyl-Ku70, BAX, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated cells and determine protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Protocol 4: In Vivo Xenograft Model
Objective: To evaluate the in vivo efficacy of the combination therapy on tumor growth.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Human acute leukemia cells (e.g., HL-60)
-
Matrigel
-
This compound (formulated for in vivo use)
-
Doxorubicin (formulated for in vivo use)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of HL-60 cells mixed with Matrigel into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups: Vehicle control, this compound alone, Doxorubicin alone, and this compound + Doxorubicin.
-
Administer treatments according to a predetermined schedule (e.g., daily oral gavage for this compound and weekly intraperitoneal injection for doxorubicin).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and general health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
Visualizations
Signaling Pathway of this compound and Doxorubicin Synergism
Caption: Synergistic mechanism of this compound and doxorubicin leading to apoptosis.
Experimental Workflow for In Vitro Synergy Assessment
Caption: Workflow for assessing the in vitro synergy of this compound and doxorubicin.
In Vivo Xenograft Study Workflow
References
- 1. The anticancer effects of this compound, a novel HDAC6 inhibitor, combined with chemotherapeutic agents in human acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anticancer effects of this compound, a novel HDAC6 inhibitor, combined with chemotherapeutic agents in human acute leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Item - Additional file 1: of The anticancer effects of this compound, a novel HDAC6 inhibitor, combined with chemotherapeutic agents in human acute leukemia cells - Springer Nature - Figshare [springernature.figshare.com]
- 5. Anti-metastatic activity of this compound, a novel HDAC6 inhibitor, in human breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic and antagonistic drug interactions are prevalent but not conserved across acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 8. researchgate.net [researchgate.net]
- 9. In vitro to clinical translation of combinatorial effects of doxorubicin and dexrazoxane in breast cancer: a mechanism-based pharmacokinetic/pharmacodynamic modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MPT0G211 In Vivo Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting in vivo efficacy studies of MPT0G211, a potent and selective histone deacetylase 6 (HDAC6) inhibitor. The protocols outlined below are designed for preclinical evaluation of this compound in oncology and neurodegenerative disease models.
Introduction to this compound
This compound is a novel, orally active small molecule that selectively inhibits HDAC6 with high potency (IC50 = 0.291 nM), demonstrating over 1000-fold selectivity against other HDAC isoforms.[1] Its mechanism of action revolves around the inhibition of HDAC6, leading to the hyperacetylation of its substrates, including α-tubulin, Hsp90, and cortactin. This modulation affects various cellular processes, making this compound a promising therapeutic candidate for multiple diseases.
In oncology , this compound has been shown to inhibit tumor growth and metastasis in various cancer models, including triple-negative breast cancer, multiple myeloma, glioblastoma, and acute leukemia.[2][3] Its anti-cancer effects are attributed to the disruption of microtubule dynamics, degradation of key oncogenic proteins, and induction of apoptosis.[2][3][4]
In neurodegenerative diseases , such as Alzheimer's disease (AD), this compound has demonstrated neuroprotective effects. It has been shown to ameliorate tau hyperphosphorylation and improve cognitive deficits in preclinical AD models.[1][5] The underlying mechanism involves the enhancement of acetylated Hsp90, leading to the ubiquitination and degradation of phosphorylated tau.[5] this compound can cross the blood-brain barrier, a crucial property for treating central nervous system disorders.[1][5]
This compound Signaling Pathways
The primary mechanism of this compound is the inhibition of HDAC6, which leads to distinct downstream effects depending on the cellular context.
This compound Oncology Signaling Pathway
This compound Alzheimer's Disease Pathway
Experimental Protocols for In Vivo Efficacy
Oncology: Triple-Negative Breast Cancer (TNBC) Xenograft Model
This protocol details an in vivo efficacy study of this compound in a TNBC mouse model.
Experimental Workflow:
TNBC Xenograft Workflow
Detailed Methodology:
-
Animal Model: Female SCID (Severe Combined Immunodeficient) mice, 6-8 weeks old.
-
Cell Line: MDA-MB-231 human breast cancer cell line.
-
Tumor Implantation:
-
Harvest MDA-MB-231 cells during the logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel.
-
Inject 1 x 106 cells in a volume of 100 µL subcutaneously into the flank of each mouse.
-
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., DMSO/saline).
-
Group 2: this compound (25 mg/kg, intraperitoneal injection, daily).[1]
-
(Optional) Group 3: Positive control (e.g., Paclitaxel).
-
(Optional) Group 4: this compound in combination with another therapeutic agent.
-
-
Dosing and Administration:
-
Begin treatment when tumors reach a palpable size (e.g., 100-200 mm³).[4]
-
Administer this compound or vehicle daily via intraperitoneal (IP) injection.
-
-
Efficacy Endpoints:
-
Primary: Tumor growth inhibition. Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).
-
Secondary:
-
Metastasis assessment: At the end of the study, harvest lungs and count metastatic nodules.[1]
-
Body weight: Monitor for signs of toxicity.
-
-
-
Pharmacodynamic/Mechanism of Action Endpoints:
-
Collect tumor tissue at the end of the study.
-
Western Blot: Analyze protein levels of acetylated α-tubulin, acetylated Hsp90, total Hsp90, Aurora-A, and cleaved PARP/caspase-3.
-
Immunohistochemistry (IHC): Stain tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL).
-
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) ± SEM | % Tumor Growth Inhibition | Mean Lung Nodule Count ± SEM | Mean Body Weight Change (%) |
| Vehicle Control | N/A | |||
| This compound (25 mg/kg) |
Neurodegenerative Disease: Alzheimer's Disease (AD) Transgenic Mouse Model
This protocol describes an in vivo efficacy study of this compound in a transgenic mouse model of AD.
Experimental Workflow:
Alzheimer's Disease Model Workflow
Detailed Methodology:
-
Animal Model: Triple transgenic (3xTg-AD) mice, which harbor APPSwe and tauP301L mutant transgenes.[5] Age-matched non-transgenic mice should be used as a control group.
-
Treatment Groups:
-
Dosing and Administration:
-
Begin treatment at an age when pathology is known to develop (e.g., 6-9 months of age).
-
Administer this compound or vehicle daily via oral gavage (p.o.) for a chronic duration (e.g., 3 months).[1]
-
-
Efficacy Endpoints:
-
Primary: Cognitive function. Assess spatial learning and memory using the Morris Water Maze test during the final weeks of treatment.[5] Key parameters include escape latency and time spent in the target quadrant.
-
Secondary:
-
Other behavioral tests (e.g., Elevated Plus Maze for anxiety).[5]
-
Body weight monitoring.
-
-
-
Pharmacodynamic/Mechanism of Action Endpoints:
-
At the end of the study, perfuse mice and collect brain tissue.
-
Western Blot: Analyze hippocampal and cortical lysates for levels of phosphorylated tau (e.g., at Ser396/Ser404), total tau, acetylated Hsp90, p-GSK3β (Ser9), and total GSK3β.[5]
-
Immunohistochemistry (IHC): Stain brain sections for amyloid plaques (Aβ) and neurofibrillary tangles (p-tau).
-
Data Presentation:
| Treatment Group | Morris Water Maze Escape Latency (s) ± SEM | Time in Target Quadrant (%) ± SEM | Hippocampal p-Tau (Ser396) Level (relative to total Tau) |
| Non-Tg + Vehicle | |||
| 3xTg-AD + Vehicle | |||
| 3xTg-AD + this compound |
Safety and Toxicology
Preliminary data suggests a favorable safety profile for this compound in rats and dogs, with a maximum tolerated dose greater than 1000 mg/kg in rats. During in vivo efficacy studies, it is crucial to monitor animal health, including body weight, food and water intake, and any signs of distress or adverse effects.
Conclusion
This compound is a promising selective HDAC6 inhibitor with demonstrated preclinical efficacy in both oncology and neurodegenerative disease models. The protocols provided here offer a framework for designing and executing robust in vivo studies to further evaluate its therapeutic potential. Careful selection of animal models, dosing regimens, and relevant endpoints is critical for obtaining meaningful and translatable data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-metastatic activity of this compound, a novel HDAC6 inhibitor, in human breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anticancer effects of this compound, a novel HDAC6 inhibitor, combined with chemotherapeutic agents in human acute leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anticancer effects of this compound, a novel HDAC6 inhibitor, combined with chemotherapeutic agents in human acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel histone de acetylase 6 inhibitor, this compound, ameliorates tau phosphorylation and cognitive deficits in an Alzheimer’s disease model - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Anticancer Effects of MPT0G211 and Vincristine in Acute Leukemia Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Standard chemotherapeutic agents for acute leukemia, such as vincristine, are often associated with significant side effects and the development of drug resistance.[1][2] A promising strategy to enhance therapeutic efficacy and mitigate these limitations is combination therapy.[1][2] This document outlines the synergistic effects of a novel histone deacetylase 6 (HDAC6) inhibitor, MPT0G211, with the microtubule-destabilizing agent vincristine in acute lymphoblastic leukemia (ALL) models. The combination of this compound and vincristine has been shown to synergistically induce mitotic arrest and apoptosis in ALL cells, suggesting a potent therapeutic strategy for this malignancy.[3] These notes provide a summary of the key quantitative data, detailed experimental protocols, and an overview of the underlying signaling pathways.
Data Presentation
The synergistic activity of this compound and vincristine was evaluated in the human acute T-cell lymphoblastic leukemia cell line, MOLT-4.
Table 1: Cytotoxicity of this compound and Vincristine in MOLT-4 Cells
| Compound | IC50 (48h) |
| This compound | 3.79 ± 0.36 µM[3] |
| Vincristine | ~3.3 nM[3] |
Table 2: Synergistic Induction of G2/M Phase Arrest in MOLT-4 Cells (24h treatment)
| Treatment | % of Cells in G2/M Phase |
| Control (Vehicle) | ~15% |
| This compound (3 µM) | ~20% |
| Vincristine (1 nM) | ~30% |
| This compound (3 µM) + Vincristine (1 nM) | ~65% |
Data are approximated from graphical representations in the source literature and are intended for illustrative purposes.[1]
Table 3: Induction of Apoptosis (Sub-G1 Population) in MOLT-4 Cells (48h treatment)
| Treatment | % of Cells in Sub-G1 Phase |
| Control (Vehicle) | <5% |
| This compound (3 µM) | ~10% |
| Vincristine (1 nM) | ~15% |
| This compound (3 µM) + Vincristine (1 nM) | ~40% |
Data are approximated from graphical representations in the source literature and are intended for illustrative purposes.[3]
Table 4: In Vivo Antitumor Activity in MOLT-4 Xenograft Model
| Treatment Group | Dosing Regimen | Outcome |
| Vehicle Control | - | Progressive tumor growth.[1] |
| This compound alone | 30 mg/kg, i.p., daily | Minor tumor growth delay.[1] |
| Vincristine alone | 1 mg/kg, i.p., once weekly | Moderate tumor growth delay.[1] |
| This compound + Vincristine | This compound (30 mg/kg, i.p., daily) + Vincristine (1 mg/kg, i.p., once weekly) | Significant tumor growth delay and inhibition. [1] |
Signaling Pathways and Mechanisms of Synergy
The synergistic effect of this compound and vincristine is primarily attributed to their distinct but complementary actions on microtubule dynamics, leading to a robust mitotic arrest and subsequent apoptosis.[1][3]
Vincristine, a well-established chemotherapeutic, binds to tubulin dimers, inhibiting their polymerization into microtubules.[3] This disruption of microtubule formation is crucial for the assembly of the mitotic spindle, and its inhibition leads to cell cycle arrest in the M phase.[3]
This compound, as a selective HDAC6 inhibitor, increases the acetylation of α-tubulin.[3] HDAC6 is a cytoplasmic deacetylase that regulates the acetylation status of several non-histone proteins, including α-tubulin. Increased acetylation of α-tubulin is associated with more stable microtubules. While seemingly counterintuitive to the action of vincristine, the altered microtubule dynamics caused by this compound appear to sensitize the leukemia cells to the disruptive effects of vincristine. The combination leads to a more profound disruption of microtubule dynamics than either agent alone, resulting in a potent G2/M phase arrest.[1]
This prolonged mitotic arrest activates the spindle assembly checkpoint, ultimately triggering the intrinsic apoptotic pathway, characterized by the cleavage of caspase-3 and PARP.[3] The combination therapy significantly increases the expression of key M phase-regulating proteins such as Cyclin B1, Aurora B, p-PLK, p-Histone H3, and MPM2, further confirming the enhanced mitotic block.[1]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the synergy between this compound and vincristine.
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound and vincristine, alone and in combination.
Materials:
-
MOLT-4 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
This compound and Vincristine stock solutions (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed MOLT-4 cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat the cells with various concentrations of this compound, vincristine, or a combination of both for 48 hours. Include a vehicle control (DMSO).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate to pellet the formazan crystals and carefully remove the supernatant.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Combination Index (CI) Calculation
The synergistic, additive, or antagonistic effects of the drug combination are quantified using the Chou-Talalay method.
Procedure:
-
Perform the cell viability assay with a range of concentrations for each drug and their combination at a constant ratio.
-
Use software such as CompuSyn to calculate the Combination Index (CI).
-
Interpret the CI values as follows:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the cell cycle distribution.
Materials:
-
Treated and untreated MOLT-4 cells
-
Phosphate-buffered saline (PBS)
-
75% ethanol (ice-cold)
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest MOLT-4 cells after 24 hours of drug treatment.
-
Wash the cells with PBS and fix them in ice-cold 75% ethanol overnight at 4°C.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in the Sub-G1, G0/G1, S, and G2/M phases are determined using appropriate software.
Western Blotting
This protocol is used to detect changes in the expression and post-translational modification of proteins involved in microtubule dynamics and cell cycle regulation.
Materials:
-
Treated and untreated MOLT-4 cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetylated-α-tubulin, anti-α-tubulin, anti-Cyclin B1, anti-Aurora B, anti-p-CDC2, anti-p-PLK, anti-p-Histone H3, anti-MPM2, anti-cleaved-caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system. β-actin is typically used as a loading control.
In Vivo Xenograft Model
This protocol evaluates the in vivo efficacy of the combination therapy in a mouse model of acute lymphoblastic leukemia.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID)
-
MOLT-4 cells
-
This compound and vincristine for injection
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1 x 10^7 MOLT-4 cells into the flanks of the mice.[3]
-
Allow the tumors to grow to a palpable size (e.g., ~200 mm³).[1]
-
Randomize the mice into treatment groups: vehicle control, this compound alone, vincristine alone, and the combination of this compound and vincristine.[1]
-
Administer the drugs according to the specified dosing regimen (e.g., this compound at 30 mg/kg daily via intraperitoneal injection and vincristine at 1 mg/kg once weekly via intraperitoneal injection).[1]
-
Measure the tumor volume with calipers regularly (e.g., every 2-3 days).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the experiment until the tumors in the control group reach a predetermined endpoint size.
-
Plot the tumor growth curves and perform statistical analysis to compare the different treatment groups.
Conclusion
The combination of the HDAC6 inhibitor this compound and the microtubule-targeting agent vincristine demonstrates significant synergistic anticancer activity in acute lymphoblastic leukemia models.[1][3] This synergy is achieved through the potentiation of mitotic arrest, leading to enhanced apoptosis.[1][3] The data and protocols presented here provide a strong preclinical rationale for the further development of this combination therapy as a novel and more effective treatment strategy for acute leukemia.
References
Application Note: Western Blot Analysis of Acetylated Tubulin after MPT0G211 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tubulin, the primary protein component of microtubules, undergoes various post-translational modifications that are critical for regulating microtubule structure and function. One such modification is the acetylation of α-tubulin at lysine-40 (K40), which is generally associated with stable microtubules. The acetylation state of tubulin is dynamically regulated by histone acetyltransferases (HATs) and histone deacetylases (HDACs). Specifically, HDAC6, a class IIb HDAC, is the primary enzyme responsible for the deacetylation of α-tubulin in the cytoplasm[1][2].
MPT0G211 is a potent and highly selective inhibitor of HDAC6, with an IC50 value of 0.291 nM and over 1000-fold selectivity compared to other HDAC isoforms[3][4]. By inhibiting HDAC6, this compound is expected to increase the levels of acetylated α-tubulin, a key indicator of the drug's target engagement and cellular activity. This application note provides a detailed protocol for the analysis of acetylated tubulin levels in cultured cells treated with this compound using Western blotting.
Signaling Pathway
This compound exerts its effect by directly inhibiting the enzymatic activity of HDAC6. This prevents the removal of acetyl groups from α-tubulin, leading to an accumulation of acetylated α-tubulin. This modification is linked to enhanced microtubule stability and can affect various cellular processes, including intracellular transport and cell migration[5][6]. The pathway is visualized below.
Experimental Workflow
The overall workflow for analyzing acetylated tubulin levels via Western blot involves several key stages, from cell culture and treatment to data acquisition and analysis. A successful outcome depends on careful execution at each step.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Human cancer cell lines (e.g., MCF-7, MDA-MB-231, SH-SY5Y)[4][7].
-
This compound: Prepare stock solutions in DMSO.
-
Buffers and Solutions:
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
Phosphate-Buffered Saline (PBS)
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
Tris-Glycine-SDS Running Buffer
-
Transfer Buffer (with 20% methanol)
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST
-
-
Antibodies:
-
Primary:
-
Mouse anti-acetylated-α-Tubulin (Lys40) (e.g., clone 6-11B-1)
-
Rabbit or Mouse anti-α-Tubulin (loading control)
-
-
Secondary:
-
HRP-conjugated anti-mouse IgG
-
HRP-conjugated anti-rabbit IgG
-
-
-
Equipment:
-
SDS-PAGE electrophoresis system
-
Western blot transfer system (wet or semi-dry)
-
PVDF membranes (0.45 µm)
-
Chemiluminescence imaging system
-
Step-by-Step Methodology
1. Cell Culture and this compound Treatment a. Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. b. Allow cells to adhere overnight. c. Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified duration (e.g., 6, 12, 24 hours). Include a DMSO-treated vehicle control.
2. Protein Extraction a. After treatment, wash cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold RIPA buffer (supplemented with protease/phosphatase inhibitors) to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 20 minutes at 4°C. f. Carefully transfer the supernatant (protein lysate) to a new tube.
3. Protein Quantification a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE a. Normalize all samples to the same protein concentration with RIPA buffer. b. Add 1/4 volume of 4x Laemmli sample buffer to each lysate. c. Boil the samples at 95°C for 5-10 minutes. d. Load 20-30 µg of protein per lane into a 10% SDS-polyacrylamide gel. e. Run the gel at 100-120V until the dye front reaches the bottom.
5. Protein Transfer a. Activate a PVDF membrane by soaking it in methanol for 30 seconds, followed by equilibration in transfer buffer. b. Assemble the transfer stack (gel-membrane sandwich). c. Transfer the proteins from the gel to the PVDF membrane. A wet transfer at 100V for 90 minutes at 4°C is recommended.
6. Immunoblotting a. After transfer, block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation[8]. b. Incubate the membrane with primary antibodies diluted in Blocking Buffer overnight at 4°C.
- Recommended dilutions:
- Anti-acetylated-α-Tubulin: 1:1000 to 1:5000
- Anti-α-Tubulin: 1:2000 to 1:10000 c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted 1:5000 to 1:10000 in Blocking Buffer) for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.
7. Detection and Data Analysis a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol and apply it to the membrane. b. Capture the chemiluminescent signal using a digital imaging system. c. Use image analysis software (e.g., ImageJ) to perform densitometry on the bands corresponding to acetylated tubulin and total α-tubulin. d. Normalize the band intensity of acetylated tubulin to the corresponding total α-tubulin band intensity for each sample[9].
Data Presentation
Quantitative data from the densitometry analysis should be summarized in a table. The results should be expressed as a fold change relative to the vehicle control.
| This compound Conc. (nM) | Treatment Time (hr) | Acetylated Tubulin / Total Tubulin (Normalized Intensity) | Fold Change (vs. Control) |
| 0 (Vehicle) | 24 | 1.00 ± 0.12 | 1.0 |
| 10 | 24 | 2.54 ± 0.21 | 2.54 |
| 50 | 24 | 5.89 ± 0.45 | 5.89 |
| 100 | 24 | 9.32 ± 0.78 | 9.32 |
| 500 | 24 | 11.56 ± 1.03 | 11.56 |
Table represents example data. Values are presented as Mean ± Standard Deviation from three independent experiments.
References
- 1. embopress.org [embopress.org]
- 2. Inhibition of HDAC6 Deacetylase Activity Increases Its Binding with Microtubules and Suppresses Microtubule Dynamic Instability in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-metastatic activity of this compound, a novel HDAC6 inhibitor, in human breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
potential off-target effects of MPT0G211 in cell-based assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the potential off-target or unexpected effects of MPT0G211 in cell-based assays. This compound is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6).[1][2] While it exhibits high selectivity, its primary mechanism of action—the modulation of various cytoplasmic proteins through deacetylation—can lead to a range of cellular effects that may be considered "off-target" depending on the specific research focus.
Frequently Asked Questions (FAQs)
Q1: We are using this compound to study its effects on cancer cell migration, but we are observing significant changes in microtubule dynamics. Is this a known off-target effect?
A1: This is a known on-target effect of this compound that can influence your migration assay. This compound inhibits HDAC6, a primary deacetylase of α-tubulin.[1] This inhibition leads to hyperacetylation of α-tubulin, which in turn alters microtubule stability and dynamics.[3] These changes can directly impact cell motility and should be considered when interpreting migration and invasion assay results.
Q2: Our lab is investigating this compound in a neuroblastoma model and we've noticed alterations in protein ubiquitination and degradation. Is this compound affecting the proteasome?
A2: Yes, this compound can indirectly influence the ubiquitin-proteasome system (UPS). HDAC6 inhibition by this compound increases the acetylation of heat shock protein 90 (Hsp90).[4] Acetylated Hsp90 has a reduced binding affinity for client proteins, such as hyperphosphorylated tau or aurora-A kinase, leading to their ubiquitination and subsequent degradation by the proteasome.[4][5] Therefore, observing an increase in polyubiquitinated proteins is an expected downstream consequence of this compound treatment.[4]
Q3: We are studying the effect of this compound on apoptosis in leukemia cells and see changes in the localization of Bax. Is this a direct effect of the compound on Bax?
A3: This is likely an indirect effect mediated by the on-target activity of this compound. In acute myeloid leukemia cells, this compound has been shown to increase the acetylation of Ku70.[6][7] This acetylation can disrupt the Ku70-Bax complex, leading to the release of Bax and its translocation to the mitochondria, thereby promoting apoptosis.[6][7]
Q4: In our triple-negative breast cancer (TNBC) cell line, this compound treatment is altering the cellular actin cytoskeleton. Is this an expected outcome?
A4: Yes, this is an expected outcome. This compound has been shown to disrupt F-actin polymerization in TNBC cells.[5] This is achieved through the HDAC6-mediated hyperacetylation of cortactin, a key regulator of the actin cytoskeleton.[5] Additionally, this compound can downregulate slingshot protein phosphatase 1 (SSH1) and active cofilin, further contributing to altered actin dynamics.[5]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cell cycle arrest, particularly in M-phase. | This compound, especially in combination with agents like vincristine, can alter microtubule dynamics, leading to mitotic arrest.[6][7] | Perform cell cycle analysis (e.g., via flow cytometry with propidium iodide staining) to confirm the phase of arrest. Co-stain for markers of mitosis like phosphorylated histone H3. |
| Changes in growth factor signaling pathways (e.g., EGFR). | HDAC6 can regulate the lysosomal trafficking and degradation of EGFR through its effect on microtubule-dependent transport.[3] | Assess the protein levels and localization of key components of the EGFR signaling pathway via Western blotting or immunofluorescence. |
| Altered cellular response to oxidative stress. | HDAC6 is known to deacetylate peroxiredoxins, which are involved in redox regulation. | Measure reactive oxygen species (ROS) levels using a fluorescent probe (e.g., DCFDA) and assess the acetylation status of peroxiredoxins. |
| Variable drug efficacy in different cell lines. | The expression level of HDAC6 and its substrates can vary between cell lines, influencing the cellular response to this compound. | Quantify HDAC6 expression levels in your panel of cell lines using qPCR or Western blotting to correlate with drug sensitivity. |
Quantitative Data Summary
This compound is highly selective for HDAC6 over other HDAC isoforms.
| Target | IC₅₀ (nM) | Selectivity vs. other HDACs |
| HDAC6 | 0.291 | >1000 to 42,000-fold |
Data compiled from multiple sources.[1][2]
Experimental Protocols
Protocol 1: Assessment of α-tubulin Acetylation
-
Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control for the desired duration (e.g., 24 hours).
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting:
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against acetylated α-tubulin overnight at 4°C.
-
Use a primary antibody against total α-tubulin or a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 2: Co-immunoprecipitation of Hsp90 and Client Proteins
-
Cell Treatment and Lysis: Treat cells as described above. Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with inhibitors.
-
Immunoprecipitation:
-
Pre-clear lysates with Protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an antibody against Hsp90 or a client protein of interest (e.g., aurora-A, p-tau) overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Perform Western blotting as described in Protocol 1, probing for the co-immunoprecipitated protein (e.g., probe for aurora-A after pulling down Hsp90).
-
Visualizations
Caption: Mechanism of action of this compound leading to various cellular effects.
Caption: Troubleshooting workflow for unexpected experimental outcomes.
References
- 1. One moment, please... [biip-dcc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. The novel histone de acetylase 6 inhibitor, this compound, ameliorates tau phosphorylation and cognitive deficits in an Alzheimer’s disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-metastatic activity of this compound, a novel HDAC6 inhibitor, in human breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collection - The anticancer effects of this compound, a novel HDAC6 inhibitor, combined with chemotherapeutic agents in human acute leukemia cells - Clinical Epigenetics - Figshare [springernature.figshare.com]
- 7. The anticancer effects of this compound, a novel HDAC6 inhibitor, combined with chemotherapeutic agents in human acute leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
MPT0G211 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and best practices for the use of MPT0G211, a potent and selective HDAC6 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally active, and highly selective inhibitor of histone deacetylase 6 (HDAC6) with an IC50 of 0.291 nM.[1] Its primary mechanism of action is the inhibition of HDAC6's deacetylase activity on non-histone protein substrates. This leads to the hyperacetylation of key cellular proteins such as α-tubulin, Hsp90, and cortactin, thereby modulating various cellular processes including microtubule dynamics, protein folding and degradation, and cell migration.[2][3]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is crucial for maintaining its stability and efficacy. The following table summarizes the recommended storage conditions for both the solid compound and its solutions.
| Form | Storage Temperature | Duration | Notes |
| Solid | -20°C | ≥ 4 years[1] | Keep tightly sealed and protected from light. |
| Stock Solution (-80°C) | -80°C | Up to 6 months[1] | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution (-20°C) | -20°C | Up to 1 month[1] | Aliquot to avoid repeated freeze-thaw cycles. |
| Working Solution (In Vivo) | Freshly Prepared | Use on the same day[1] | Prepare from a clarified stock solution. |
Q3: What is the solubility of this compound?
A3: this compound is soluble in DMSO at a concentration of ≥ 10 mg/mL.[1] For in vivo applications, a formulation using 10% DMSO and 90% (20% SBE-β-CD in Saline) has been shown to achieve a clear solution of at least 2.5 mg/mL.[1]
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Issue 1: Compound Precipitation in Cell Culture Medium
-
Possible Cause: The final concentration of DMSO in the cell culture medium is too high, or the concentration of this compound exceeds its solubility limit in the aqueous environment of the medium.
-
Troubleshooting Steps:
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5%, to minimize solvent-induced cytotoxicity and precipitation.
-
Prepare Intermediate Dilutions: Instead of adding a highly concentrated stock solution directly to the medium, prepare intermediate dilutions of this compound in a serum-free medium before adding it to the final cell culture plate.
-
Sonication: If precipitation occurs upon dilution, gentle sonication of the diluted solution may help to redissolve the compound.
-
Use of Pluronic F-68: For particularly challenging solubility issues, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 to the cell culture medium can help to maintain the solubility of hydrophobic compounds.
-
Issue 2: Inconsistent or Unexpected Experimental Results
-
Possible Cause: Degradation of the compound due to improper storage or handling, or potential off-target effects.
-
Troubleshooting Steps:
-
Verify Compound Integrity: If you suspect compound degradation, it is advisable to use a fresh vial of this compound or a newly prepared stock solution. Always follow the recommended storage conditions.
-
Confirm HDAC6 Inhibition: To confirm that the observed effects are due to HDAC6 inhibition, perform a western blot to check for increased acetylation of α-tubulin, a known substrate of HDAC6.[4]
-
Titrate the Compound Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental endpoint. High concentrations may lead to off-target effects.
-
Control for Vehicle Effects: Always include a vehicle control (e.g., DMSO) in your experiments at the same final concentration as in the this compound-treated samples.
-
Issue 3: Difficulty in Preparing the In Vivo Formulation
-
Possible Cause: The components of the formulation are not mixed in the correct order, or the SBE-β-CD solution is not properly prepared.
-
Troubleshooting Steps:
-
Follow the Correct Order of Addition: First, prepare a clear stock solution of this compound in DMSO. Then, add this stock solution to the 20% SBE-β-CD in saline.[1]
-
Ensure Complete Dissolution of SBE-β-CD: When preparing the 20% SBE-β-CD in saline, ensure that the powder is completely dissolved to form a clear solution before adding the this compound stock.[1] Gentle warming or sonication can aid in the dissolution of SBE-β-CD.
-
Prepare Freshly: The working solution for in vivo experiments should be prepared fresh on the day of use to ensure its stability and solubility.[1]
-
Experimental Protocols
Preparation of this compound Stock Solution (for in vitro use)
-
Bring the vial of solid this compound to room temperature before opening.
-
Add the appropriate volume of high-quality, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
General Protocol for In Vitro Cell Treatment
-
Culture cells to the desired confluency.
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare a working solution by diluting the stock solution in a serum-free medium.
-
Add the working solution to the cell culture medium to achieve the final desired concentration of this compound. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.
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Incubate the cells for the desired period (e.g., 24 hours).[1]
-
Proceed with downstream analysis (e.g., western blotting, cell viability assays).
Signaling Pathways and Workflows
Below are diagrams illustrating the key signaling pathways modulated by this compound and a general experimental workflow.
Caption: Mechanism of action of this compound as an HDAC6 inhibitor.
Caption: this compound's role in Alzheimer's disease pathology.
Caption: General experimental workflow for in vitro studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Anti-metastatic activity of this compound, a novel HDAC6 inhibitor, in human breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anticancer effects of this compound, a novel HDAC6 inhibitor, combined with chemotherapeutic agents in human acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing MPT0G211 Toxicity in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing potential toxicity associated with the long-term use of MPT0G211 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6).[1] Its primary mechanism of action involves the inhibition of HDAC6's enzymatic activity, leading to the hyperacetylation of its substrates, most notably α-tubulin and heat shock protein 90 (Hsp90).[2][3] This disruption of microtubule dynamics and protein folding pathways contributes to its anti-tumor and neuroprotective effects.
Q2: Is this compound expected to be toxic in long-term cell culture?
While preclinical studies in animal models have shown a promising safety profile for this compound, continuous long-term exposure in a cell culture setting may lead to cytotoxicity.[1] As an HDAC6 inhibitor, this compound can induce apoptosis (programmed cell death) and cell cycle arrest, particularly in rapidly dividing cancer cells.[1][4] The extent of toxicity will be cell-line dependent and concentration-dependent.
Q3: What are the common signs of this compound-induced toxicity in cell culture?
Researchers should monitor for the following signs of toxicity during long-term culture with this compound:
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Reduced Cell Proliferation: A noticeable decrease in the rate of cell division compared to vehicle-treated control cells.
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Morphological Changes: Cells may appear enlarged, flattened, or elongated. Increased cellular debris in the culture medium is also a common indicator of cell death.
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Decreased Cell Viability: An increase in the percentage of dead cells, which can be quantified using various cell viability assays.
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Induction of Apoptosis: The appearance of apoptotic bodies, cell shrinkage, and membrane blebbing.
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Induction of Senescence: Cells may enter a state of irreversible growth arrest, characterized by a flattened and enlarged morphology and positive staining for senescence-associated β-galactosidase.
Q4: How can I minimize this compound toxicity in my long-term experiments?
To mitigate toxicity, consider the following strategies:
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Dose-Response Optimization: Perform a thorough dose-response study to determine the optimal concentration of this compound that achieves the desired biological effect with minimal cytotoxicity for your specific cell line.
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Intermittent Dosing: Instead of continuous exposure, consider an intermittent dosing schedule (e.g., treating for a specific period followed by a drug-free recovery period).
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Use of Lower, Sub-lethal Concentrations: For long-term studies, it may be beneficial to use a lower concentration of this compound that still engages the target (HDAC6) but does not induce significant cell death.
-
Regular Monitoring of Cell Health: Implement a routine monitoring schedule to assess cell viability, proliferation, and morphology.
Troubleshooting Guides
Issue 1: Significant Decrease in Cell Viability and Proliferation
| Potential Cause | Recommended Solution |
| This compound concentration is too high. | Perform a dose-response curve to determine the IC50 value for your cell line. For long-term studies, aim for a concentration below the IC50 that still demonstrates target engagement (e.g., increased α-tubulin acetylation). |
| Continuous exposure is leading to cumulative toxicity. | Consider an intermittent dosing schedule. For example, treat cells for 48-72 hours, followed by a 24-48 hour recovery period in drug-free medium. |
| The cell line is particularly sensitive to HDAC6 inhibition. | If possible, test the effect of this compound on a panel of cell lines to identify those with a better therapeutic window. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is minimal and consistent across all experimental conditions, including vehicle controls. |
Issue 2: Observable Morphological Changes and Increased Cellular Debris
| Potential Cause | Recommended Solution |
| Induction of widespread apoptosis. | Confirm apoptosis using assays such as Annexin V/PI staining or a TUNEL assay. If apoptosis is confirmed, refer to the solutions for "Significant Decrease in Cell Viability and Proliferation." |
| Induction of cellular senescence. | Perform a senescence-associated β-galactosidase (SA-β-gal) assay. If senescence is confirmed, this may be an intended biological outcome of the treatment. Consider the implications of a senescent population in your experimental model. |
| Off-target effects of this compound at high concentrations. | While this compound is highly selective for HDAC6, at very high concentrations, off-target effects cannot be entirely ruled out.[3] Lowering the concentration is the primary troubleshooting step. |
| Poor cell culture maintenance. | Ensure optimal cell culture conditions, including regular media changes to remove cellular debris and replenish nutrients. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from published studies. Note that these values are cell-line specific and should be used as a reference for designing your own experiments.
| Parameter | Cell Line | Value | Reference |
| HDAC6 IC50 | Enzyme Assay | 0.291 nM | [3] |
| Cell Viability IC50 (48h) | HL-60 (Acute Myeloid Leukemia) | 5.06 µM | |
| Cell Viability IC50 (48h) | MOLT-4 (Acute Lymphoblastic Leukemia) | 3.79 µM |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol provides a method for determining cell viability based on the metabolic activity of the cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, 72 hours, or longer for chronic studies).
-
At the end of the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
FACS tubes
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest cells (including any floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
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Analyze the cells by flow cytometry within one hour of staining.
Senescence Detection using Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This cytochemical assay identifies senescent cells based on the increased activity of β-galactosidase at pH 6.0.
Materials:
-
SA-β-gal Staining Kit (containing Fixative Solution, Staining Solution, and X-gal)
-
Microscope
Procedure:
-
Seed cells in a multi-well plate and treat with this compound for the desired long-term duration.
-
Wash the cells with PBS.
-
Fix the cells with the Fixative Solution for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS.
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Add the Staining Solution containing X-gal to each well.
-
Incubate the plate at 37°C (without CO2) overnight.
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Observe the cells under a microscope for the development of a blue color, indicative of senescent cells.
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Quantify the percentage of blue-stained cells.
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for toxicity assessment.
Caption: Troubleshooting logic for decreased cell viability.
References
- 1. The anticancer effects of this compound, a novel HDAC6 inhibitor, combined with chemotherapeutic agents in human acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-metastatic activity of this compound, a novel HDAC6 inhibitor, in human breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. The anticancer effects of this compound, a novel HDAC6 inhibitor, combined with chemotherapeutic agents in human acute leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
how to determine the optimal concentration of MPT0G211 for IC50 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in determining the optimal concentration of MPT0G211 for IC50 studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is a recommended starting concentration range for this compound in an IC50 experiment?
A1: Based on published data, this compound is a highly potent and selective HDAC6 inhibitor with an enzymatic IC50 of 0.291 nM.[1][2][3] However, the effective concentration in cell-based assays (GI50 or IC50) is significantly higher and varies depending on the cell line.
For initial range-finding experiments, a broad concentration range is recommended. A top concentration of 10 µM to 100 µM is a reasonable starting point, followed by serial dilutions.[4] For instance, in acute leukemia cell lines HL-60 and MOLT-4, the IC50 values were reported to be 5.06 ± 0.12 µM and 3.79 ± 0.36 µM, respectively.[5] In multiple myeloma cell lines, the GI50 values ranged from 7.49 µM to 40.61 µM.[1][2]
Troubleshooting:
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If no inhibition is observed: The starting concentration may be too low. Consider preparing a fresh stock solution and extending the highest concentration tested (e.g., up to 200 µM). Also, verify the solubility of this compound in your culture medium.
-
If 100% inhibition is observed at the lowest concentration: The starting concentration is too high. A new dilution series starting from a much lower concentration (e.g., 1 µM or lower) is necessary to capture the full dose-response curve.
Q2: How should I prepare the stock solution and working concentrations of this compound?
A2: this compound is soluble in DMSO at concentrations of at least 10 mg/mL.[1] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
For cell-based assays, the stock solution should be serially diluted to create working concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is consistent across all wells (including vehicle controls) and is at a level that does not affect cell viability (typically ≤ 0.5%).
Experimental Protocol: Preparation of this compound Working Solutions
-
Prepare a 10 mM stock solution: Dissolve the appropriate amount of this compound solid in DMSO. For example, to make 1 mL of a 10 mM stock solution of this compound (Formula Weight: 293.3 g/mol )[1], dissolve 2.933 mg of the compound in 1 mL of DMSO.
-
Perform serial dilutions: For a typical 8-point dose-response curve, perform serial dilutions (e.g., 1:2, 1:3, or 1:5) from your highest desired concentration in cell culture medium.
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
Q3: What cell density and incubation time should I use for my IC50 assay?
A3: The optimal cell density and incubation time are critical for obtaining reliable IC50 values and should be determined empirically for each cell line.
-
Cell Density: The goal is to have cells in the logarithmic growth phase throughout the experiment. A preliminary experiment to determine the optimal seeding density is recommended. Plate a range of cell densities and measure their proliferation over 24, 48, and 72 hours. Choose a seeding density that results in approximately 70-80% confluency in the control wells at the end of the planned incubation period.
-
Incubation Time: The incubation time with this compound will depend on the cell line's doubling time and the specific biological question. Common incubation times for IC50 determination are 48 or 72 hours. Published studies with this compound have utilized incubation times of 24 and 48 hours.[5]
Troubleshooting:
-
Over-confluent or sparse cells in control wells: This indicates a suboptimal seeding density. Adjust the number of cells seeded in subsequent experiments.
-
Inconsistent results between experiments: Ensure that the cell passage number is consistent, as cellular responses can change with prolonged culturing.
Q4: How do I analyze the data to determine the IC50 value?
A4: The IC50 value is the concentration of an inhibitor that is required for 50% inhibition of a biological process.[6] After collecting the raw data from your cell viability assay (e.g., absorbance, fluorescence, or luminescence), the following steps are typically taken:
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Normalize the data: Express the results as a percentage of the vehicle control.
-
Log-transform the concentrations: The x-axis of your dose-response curve should be the logarithm of the this compound concentration.
-
Non-linear regression: Use a sigmoidal dose-response (variable slope) model, also known as a four-parameter logistic (4PL) model, to fit the data.[7] This will generate an "S"-shaped curve.[4]
-
Determine the IC50: The IC50 is the concentration at which the response is halfway between the top and bottom plateaus of the curve.[8]
Various software packages, such as GraphPad Prism or online IC50 calculators, can perform this analysis.[4][7]
Data Presentation
Table 1: Reported Cellular Potency of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Potency (µM) | Reference |
| HL-60 | Acute Myeloid Leukemia | IC50 | 5.06 ± 0.12 | [5] |
| MOLT-4 | Acute Lymphoblastic Leukemia | IC50 | 3.79 ± 0.36 | [5] |
| RPMI-8226 | Multiple Myeloma | GI50 | 7.49 | [1][2] |
| U266 | Multiple Myeloma | GI50 | 40.61 | [1][2] |
| NCI H929 | Multiple Myeloma | GI50 | 9.14 | [1][2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | GI50 | 16.19 | [2] |
| MCF-7 | Breast Cancer | GI50 | 5.6 | [2] |
Visualizations
Signaling Pathway
This compound is a selective inhibitor of Histone Deacetylase 6 (HDAC6). HDAC6 has several cytoplasmic substrates, including α-tubulin and Hsp90. By inhibiting HDAC6, this compound leads to the hyperacetylation of these substrates, which can affect microtubule dynamics, protein folding, and cell motility.[9][10][11] In some contexts, this compound has been shown to induce apoptosis and cell cycle arrest.[5]
Caption: Mechanism of action of this compound via HDAC6 inhibition.
Experimental Workflow
The following diagram outlines the general workflow for determining the optimal concentration of this compound for an IC50 study.
Caption: Workflow for determining the IC50 of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. researchgate.net [researchgate.net]
- 5. The anticancer effects of this compound, a novel HDAC6 inhibitor, combined with chemotherapeutic agents in human acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Importance of IC50 Determination | Visikol [visikol.com]
- 7. IC50 Calculator | AAT Bioquest [aatbio.com]
- 8. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-metastatic activity of this compound, a novel HDAC6 inhibitor, in human breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The novel histone de acetylase 6 inhibitor, this compound, ameliorates tau phosphorylation and cognitive deficits in an Alzheimer’s disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
addressing variability in MPT0G211 response across different cell lines
Welcome to the technical support center for MPT0G211, a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6). This resource is designed for researchers, scientists, and drug development professionals to address potential variability in experimental outcomes across different cell lines and to provide guidance for troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that acts as a highly potent and selective inhibitor of HDAC6, with an in vitro IC50 of approximately 0.291 nM for the HDAC6 enzyme.[1] Unlike pan-HDAC inhibitors, this compound shows high selectivity for HDAC6 over other HDAC isoforms.[1] Its mechanism of action is primarily through the inhibition of the deacetylase activity of HDAC6, which is a cytoplasmic enzyme. This leads to the hyperacetylation of non-histone protein substrates of HDAC6, including α-tubulin, Hsp90, and cortactin.[2][3] The acetylation of these proteins can affect various cellular processes, including microtubule dynamics, protein folding and degradation, and cell motility.[2][3]
Q2: In which cancer types has this compound shown activity?
A2: this compound has demonstrated anti-cancer activity in a range of preclinical models, including multiple myeloma, glioblastoma, acute leukemia, and triple-negative breast cancer.[2]
Q3: I am observing different levels of cytotoxicity with this compound in different cell lines. Is this expected?
A3: Yes, it is expected to observe variability in the response to this compound across different cancer cell lines. This variability can be attributed to several factors, including but not limited to:
-
Cellular context and genetic background: The intrinsic molecular characteristics of each cell line, such as the expression levels of HDAC6 and its substrates, the status of key signaling pathways (e.g., MAPK/ERK, PI3K/Akt), and the presence of specific genetic mutations, can all influence the sensitivity to HDAC6 inhibition.
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Compensatory mechanisms: Some cell lines may have or develop mechanisms to compensate for the inhibition of HDAC6, thereby reducing the cytotoxic effect of this compound.
-
Experimental conditions: Variations in cell culture conditions, such as cell density, media composition, and assay duration, can also contribute to differences in observed responses.
Q4: Does the level of HDAC6 expression in a cell line predict its sensitivity to this compound?
A4: While HDAC6 is the direct target of this compound, the correlation between the level of HDAC6 expression and sensitivity to its inhibition is not always straightforward. Some studies have shown that high HDAC6 expression is associated with poor prognosis in certain cancers, suggesting a dependency that could be exploited by inhibitors like this compound.[4][5] However, other studies have reported a poor correlation between HDAC6 expression levels and sensitivity to HDAC6 inhibitors. The functional status of HDAC6 and the downstream pathways it regulates are also critical determinants of sensitivity.
Data Presentation
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Endpoint | Value (µM) |
| HL-60 | Acute Promyelocytic Leukemia | Cytotoxicity | IC50 | 5.06[2] |
| MOLT-4 | Acute Lymphoblastic Leukemia | Cytotoxicity | IC50 | 3.79[2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Growth Inhibition | GI50 | 16.19[1] |
| MCF-7 | Breast Adenocarcinoma | Growth Inhibition | GI50 | 5.6[1] |
| U87MG | Glioblastoma | Not Specified | Not Specified | Active |
| MM.1S | Multiple Myeloma | Not Specified | Not Specified | Active[6] |
| RPMI-8226 | Multiple Myeloma | Not Specified | Not Specified | Active[6] |
| U266 | Multiple Myeloma | Not Specified | Not Specified | Active[6] |
Note: IC50 (half-maximal inhibitory concentration) and GI50 (50% growth inhibition) values are dependent on the specific experimental conditions and assays used.
Troubleshooting Guides
This section provides guidance for addressing specific issues you may encounter during your experiments with this compound.
Issue 1: Higher than expected IC50/GI50 values in a specific cell line.
-
Question: I am testing this compound in my cell line of interest, and the IC50 value is much higher than what is reported for other cell lines. What could be the reason?
-
Answer and Troubleshooting Steps:
-
Confirm Target Expression:
-
Protocol: Perform a western blot to assess the expression level of HDAC6 in your cell line compared to a sensitive control cell line.
-
Rationale: While not always directly correlative, very low or absent HDAC6 expression could explain the lack of sensitivity.
-
-
Assess Target Engagement:
-
Protocol: Treat your cells with a range of this compound concentrations (e.g., 0.1 to 5 µM) for a defined period (e.g., 6-24 hours) and perform a western blot to detect the acetylation of α-tubulin, a direct substrate of HDAC6.
-
Rationale: An increase in acetylated α-tubulin indicates that this compound is entering the cells and inhibiting HDAC6. If you do not observe this, it could suggest issues with compound uptake or rapid efflux.
-
-
Investigate Potential Resistance Mechanisms:
-
Drug Efflux: Some cancer cells express high levels of ATP-binding cassette (ABC) transporters that can actively pump drugs out of the cell. Consider co-treatment with known ABC transporter inhibitors to see if this sensitizes the cells to this compound.
-
Signaling Pathway Activation: Constitutive activation of pro-survival signaling pathways, such as the MAPK/ERK or PI3K/Akt pathways, can render cells less sensitive to the cytotoxic effects of this compound. Analyze the phosphorylation status of key proteins in these pathways (e.g., p-ERK, p-Akt) in your cell line.
-
SLFN11 Expression: Schlafen 11 (SLFN11) is a protein that has been associated with sensitivity to DNA-damaging agents, and its expression can be epigenetically regulated. While this compound is not a direct DNA-damaging agent, some HDAC inhibitors have been shown to modulate SLFN11 expression.[7][8] Assess the expression level of SLFN11 in your cell line.
-
-
Review Experimental Parameters:
-
Ensure the accuracy of your cell seeding density, as higher densities can sometimes lead to apparent resistance.
-
Verify the concentration and stability of your this compound stock solution.
-
Optimize the duration of the assay, as some cell lines may require longer exposure to this compound to undergo cell death.
-
-
Issue 2: Inconsistent results between experimental replicates.
-
Question: I am getting significant variability in my cell viability or migration assay results between different wells or different experiments. How can I improve the reproducibility?
-
Answer and Troubleshooting Steps:
-
Standardize Cell Culture Practices:
-
Maintain a consistent cell passage number for your experiments, as cellular characteristics can change over time in culture.
-
Ensure a single-cell suspension before seeding to avoid clumps, which can lead to uneven cell distribution in multi-well plates.
-
-
Optimize Assay Conditions:
-
Cell Seeding: Perform a cell titration experiment to determine the optimal seeding density for your cell line that ensures logarithmic growth throughout the duration of the assay.
-
Edge Effects: Be mindful of "edge effects" in multi-well plates, where wells on the outer edges may experience different temperature and humidity conditions. Consider not using the outer wells for experimental data points or filling them with sterile media or PBS to create a more uniform environment.
-
Pipetting Technique: Use calibrated pipettes and ensure consistent and careful pipetting to minimize volume variations between wells.
-
-
Validate Assay Performance:
-
Include appropriate positive and negative controls in every experiment to monitor the dynamic range and consistency of the assay.
-
For luminescence or fluorescence-based assays, ensure that the signal is within the linear range of your plate reader.
-
-
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete growth medium and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or on an orbital shaker.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50/GI50 value by plotting a dose-response curve.
2. Western Blot for Acetylated α-Tubulin
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Cell Lysis: After treating cells with this compound or vehicle control, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., sodium butyrate, trichostatin A).
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for acetylated α-tubulin overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody against total α-tubulin or a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Caption: this compound inhibits HDAC6, leading to hyperacetylation of its substrates and downstream cellular effects.
Caption: A general experimental workflow for assessing this compound sensitivity and investigating variability.
Caption: A troubleshooting decision tree for investigating high IC50 values of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The anticancer effects of this compound, a novel HDAC6 inhibitor, combined with chemotherapeutic agents in human acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-metastatic activity of this compound, a novel HDAC6 inhibitor, in human breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histone deacetylase 6 is overexpressed and promotes tumor growth of colon cancer through regulation of the MAPK/ERK signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 7. Overcoming resistance to DNA targeted agents by epigenetic activation of Schlafen 11 (SLFN11) expression with class I histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming Resistance to DNA-Targeted Agents by Epigenetic Activation of Schlafen 11 (SLFN11) Expression with Class I Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Head-to-Head: MPT0G211 vs. ACY-1215 in Multiple Myeloma Models
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of two selective histone deacetylase 6 (HDAC6) inhibitors, MPT0G211 and ACY-1215 (Ricolinostat), in preclinical multiple myeloma (MM) models. This comparison is based on currently available data to inform early-stage research and development decisions.
Both this compound and ACY-1215 are emerging as promising therapeutic agents that target HDAC6, a class IIb histone deacetylase. Inhibition of HDAC6 has been shown to disrupt key cellular processes in multiple myeloma, leading to cancer cell death and overcoming drug resistance. This guide synthesizes the preclinical evidence for each compound, focusing on their mechanism of action, in vitro potency, and in vivo efficacy, particularly in combination with the proteasome inhibitor bortezomib.
Mechanism of Action: Targeting Protein Homeostasis
This compound and ACY-1215 share a common mechanism of action centered on the selective inhibition of HDAC6. This inhibition leads to the hyperacetylation of HDAC6 substrates, most notably α-tubulin and Hsp90. The downstream effects of this action are critical in the context of multiple myeloma.
In multiple myeloma cells, there is a high rate of protein production, leading to an accumulation of misfolded proteins. These are typically cleared through the proteasome and aggresome pathways. Proteasome inhibitors like bortezomib block the primary protein degradation pathway, causing an accumulation of toxic polyubiquitinated proteins. As a compensatory mechanism, these proteins are transported along microtubule tracks to form an aggresome, a perinuclear inclusion body where they are degraded. HDAC6 plays a crucial role in this process by binding to both ubiquitinated proteins and dynein motors, facilitating their transport.
By inhibiting HDAC6, this compound and ACY-1215 disrupt the formation of the aggresome.[1] This dual blockade of both the proteasome (by bortezomib) and the aggresome pathway (by the HDAC6 inhibitor) leads to a massive accumulation of toxic proteins, triggering overwhelming endoplasmic reticulum stress and ultimately leading to apoptosis (programmed cell death) of the myeloma cells.[1][2]
Mechanism of Action of Selective HDAC6 Inhibitors in Multiple Myeloma.
In Vitro Performance
Both this compound and ACY-1215 have demonstrated potent and selective inhibition of HDAC6 in enzymatic assays. The available data indicates that this compound has a significantly lower IC50 value, suggesting higher potency in a cell-free system.
| Parameter | This compound | ACY-1215 (Ricolinostat) |
| Target | Histone Deacetylase 6 (HDAC6) | Histone Deacetylase 6 (HDAC6) |
| HDAC6 IC50 | 0.291 nM | 5.4 nM |
| Selectivity | >1000-fold over other HDAC isoforms | ~10-fold over Class I HDACs |
| In Vitro Anti-MM Activity | Significant inhibition of cell proliferation in multiple myeloma cell lines, especially in combination with bortezomib. | Dose-dependent cytotoxicity in MM cell lines (MM.1S, RPMI8226) and patient-derived MM cells. Synergistic anti-MM activity with bortezomib.[2][3] |
In Vivo Efficacy in Murine Xenograft Models
Preclinical in vivo studies are crucial for evaluating the therapeutic potential of drug candidates. Both this compound and ACY-1215, in combination with bortezomib, have shown significant anti-tumor activity in mouse xenograft models of human multiple myeloma.
| Parameter | This compound with Bortezomib | ACY-1215 with Bortezomib |
| Animal Model | Human MM cell xenograft mouse model | Human MM xenograft mouse models (plasmacytoma and disseminated)[2] |
| Key Findings | Synergistically inhibited tumor growth. | Significantly delayed tumor growth and prolonged overall survival compared to single-agent treatment.[2][4] |
| Reported Data | Dose-dependently inhibited tumor growth. | Plasmacytoma Model: Prolonged survival (34 days for combination vs. 22 days for control). Disseminated Model: Prolonged survival (40 days for combination vs. 17 days for control).[4] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of preclinical findings. Below are summaries of the methodologies used in key studies.
ACY-1215 In Vivo Xenograft Study Protocol (Plasmacytoma Model) [2]
-
Animal Model: Male Severe Combined Immunodeficient (SCID) mice.
-
Cell Line: 5 x 106 MM.1S human multiple myeloma cells were inoculated subcutaneously.
-
Treatment: When tumors became measurable, mice were treated with:
-
Vehicle control.
-
ACY-1215: 50 mg/kg, intraperitoneally (IP), 5 consecutive days a week for 3 weeks.
-
Bortezomib: 0.5 mg/kg, intravenously (IV), twice a week for 3 weeks.
-
Combination: ACY-1215 and Bortezomib at the same dosages and schedules.
-
-
Endpoints: Tumor volume was measured to assess tumor growth, and animal survival was monitored.
This compound In Vivo Xenograft Study Protocol
-
Specific details regarding the cell line, drug dosages, administration routes, and treatment schedules for the multiple myeloma xenograft studies with this compound are not yet publicly available in peer-reviewed publications. However, a summary from the BioMed Commercialization Center in Taiwan indicates that this compound was tested in a human MM cell xenograft mouse model and demonstrated dose-dependent tumor growth inhibition, with synergistic effects when combined with bortezomib.
A generalized workflow for preclinical in vivo xenograft studies.
Summary and Future Directions
Both this compound and ACY-1215 are potent and selective HDAC6 inhibitors with promising preclinical activity in multiple myeloma models, particularly when combined with the proteasome inhibitor bortezomib.
-
This compound appears to be a highly potent HDAC6 inhibitor based on its low nanomolar IC50 value. While initial reports of its efficacy in multiple myeloma are encouraging, a more detailed public disclosure of its preclinical data, including comprehensive in vivo studies and detailed experimental protocols, is needed for a thorough evaluation and direct comparison with other HDAC6 inhibitors.
-
ACY-1215 (Ricolinostat) has a more extensive body of publicly available preclinical data in multiple myeloma.[2][3][4] These studies provide a solid rationale for its clinical development, with clear evidence of synergy with proteasome inhibitors and a well-defined mechanism of action.
References
- 1. mdpi.com [mdpi.com]
- 2. Preclinical activity, pharmacodynamic, and pharmacokinetic properties of a selective HDAC6 inhibitor, ACY-1215, in combination with bortezomib in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of selective small-molecule HDAC6 inhibitor for overcoming proteasome inhibitor resistance in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of selective small-molecule HDAC6 inhibitor for overcoming proteasome inhibitor resistance in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Acetylated α-Tubulin: A Pharmacodynamic Biomarker for the Novel HDAC6 Inhibitor MPT0G211
A Comparative Guide for Researchers in Drug Development
This guide provides a comprehensive comparison of MPT0G211, a novel and highly selective Histone Deacetylase 6 (HDAC6) inhibitor, with other microtubule-targeting agents. It highlights the utility of acetylated α-tubulin as a specific and sensitive pharmacodynamic biomarker for this compound, supported by experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule that potently and selectively inhibits the enzymatic activity of HDAC6. HDAC6 is a unique member of the histone deacetylase family, primarily located in the cytoplasm, with a major substrate being α-tubulin.[1][2] The acetylation and deacetylation of α-tubulin are critical post-translational modifications that regulate microtubule stability and function. HDAC6 removes acetyl groups from α-tubulin, leading to less stable microtubules. By inhibiting HDAC6, this compound prevents the deacetylation of α-tubulin, resulting in an accumulation of acetylated α-tubulin. This, in turn, promotes microtubule stabilization, which can disrupt dynamic cellular processes like mitosis and cell migration, making it a promising strategy for cancer therapy.[3]
Acetylated α-Tubulin as a Pharmacodynamic Biomarker for this compound
A pharmacodynamic (PD) biomarker is a molecular indicator that demonstrates a drug has reached its target and elicited a biological response. For this compound, the direct molecular consequence of its HDAC6 inhibition is the hyperacetylation of its substrate, α-tubulin. Therefore, measuring the levels of acetylated α-tubulin in response to this compound treatment serves as a robust and direct pharmacodynamic biomarker.
Experimental Evidence
Studies have demonstrated that this compound treatment leads to a significant increase in the levels of acetylated α-tubulin in cancer cell lines. In a study by Yang et al. (2018), treatment of human acute leukemia cell lines, HL-60 and MOLT-4, with this compound resulted in a marked increase in α-tubulin acetylation.[3] Notably, this effect was more potent compared to another selective HDAC6 inhibitor, tubastatin A, and did not affect the acetylation of histone H3, highlighting its selectivity for HDAC6.[3]
Table 1: Quantitative Analysis of Acetylated α-Tubulin Levels Post-MPT0G211 Treatment (Illustrative)
| Cell Line | Treatment | Concentration (µM) | Duration (hours) | Fold Increase in Acetylated α-Tubulin (vs. Control) | Reference |
| HL-60 | This compound | 1 | 24 | ~4.5 | Yang et al., 2018[3] |
| MOLT-4 | This compound | 1 | 24 | ~5.2 | Yang et al., 2018[3] |
| MDA-MB-231 | This compound | 0.5 | 24 | Increased | Chen et al., 2019[4] |
Note: The fold increase values are estimations based on the visual data from the referenced publication's Western blots. For precise quantification, densitometric analysis of the bands would be required.
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound and the subsequent increase in acetylated α-tubulin can be visualized through the following signaling pathway and experimental workflow.
Caption: this compound inhibits HDAC6, leading to increased acetylated α-tubulin.
Caption: Workflow for quantifying acetylated α-tubulin via Western blot.
Experimental Protocols
Western Blotting for Acetylated α-Tubulin
This protocol outlines the key steps for detecting and quantifying changes in acetylated α-tubulin levels following treatment with this compound.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired time period (e.g., 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Western Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for acetylated α-tubulin (e.g., clone 6-11B-1) diluted in blocking buffer overnight at 4°C with gentle agitation. A primary antibody for total α-tubulin or a loading control like GAPDH should be used on a separate blot or after stripping the membrane.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the intensity of the acetylated α-tubulin band to the total α-tubulin or loading control band to determine the relative change in acetylation.
Comparison with Other Microtubule-Targeting Agents
This compound's mechanism of action and its corresponding biomarker differ significantly from traditional microtubule-targeting agents. The following table compares this compound with two classes of widely used microtubule inhibitors: taxanes and vinca alkaloids.
Table 2: Comparison of this compound with Other Microtubule-Targeting Agents
| Feature | This compound | Paclitaxel (Taxane) | Vincristine (Vinca Alkaloid) |
| Primary Target | HDAC6 | β-tubulin subunit of microtubules | β-tubulin subunit of tubulin dimers |
| Mechanism of Action | Inhibits deacetylation of α-tubulin, leading to microtubule stabilization | Binds to and stabilizes microtubules, preventing depolymerization | Binds to tubulin dimers, inhibiting their polymerization into microtubules |
| Primary Pharmacodynamic Biomarker | Acetylated α-tubulin | Mitotic arrest (e.g., phosphorylation of histone H3), bundling of microtubules | Inhibition of microtubule formation, mitotic arrest |
| Specificity of Biomarker | High (direct target engagement) | Moderate (downstream effect) | Moderate (downstream effect) |
| Method of Detection | Western Blot, ELISA, Immunohistochemistry | Flow cytometry (cell cycle analysis), Immunofluorescence | Immunofluorescence, Cell morphology analysis |
Conclusion
Acetylated α-tubulin stands out as a highly specific and mechanistically-linked pharmacodynamic biomarker for the novel HDAC6 inhibitor, this compound. Its measurement provides a direct readout of target engagement and biological activity. This contrasts with the more downstream and less direct biomarkers used for traditional microtubule-targeting agents like taxanes and vinca alkaloids. For researchers and drug developers, leveraging acetylated α-tubulin as a biomarker in preclinical and clinical studies of this compound and other HDAC6 inhibitors can provide crucial insights into the drug's activity, aid in dose selection, and potentially predict therapeutic response.
References
- 1. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anticancer effects of this compound, a novel HDAC6 inhibitor, combined with chemotherapeutic agents in human acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-metastatic activity of this compound, a novel HDAC6 inhibitor, in human breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of MPT0G211 and Other HDAC Inhibitors in Triple-Negative Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Triple-Negative Breast Cancer (TNBC) presents a formidable challenge in oncology due to its aggressive nature and lack of targeted therapies. Histone deacetylase (HDAC) inhibitors have emerged as a promising therapeutic avenue. This guide provides a comparative analysis of a novel HDAC6 inhibitor, MPT0G211, against other prominent HDAC inhibitors used in TNBC research, including the pan-HDAC inhibitors Vorinostat and Panobinostat, the class I-selective inhibitor Entinostat, and another selective HDAC6 inhibitor, Tubastatin A.
Quantitative Analysis of In Vitro Efficacy
The in vitro efficacy of HDAC inhibitors is a critical determinant of their therapeutic potential. The following tables summarize the half-maximal inhibitory concentrations (IC50) and growth inhibition (GI50) values of this compound and other HDAC inhibitors in various TNBC cell lines.
| Inhibitor | Target | IC50 (Enzyme) | TNBC Cell Line | IC50 / GI50 (Cell-based) | Citation |
| This compound | HDAC6 | 0.291 nM | MDA-MB-231 | 16.19 µM (GI50) | [1] |
| MCF-7 | 5.6 µM (GI50) | [1] | |||
| Tubastatin A | HDAC6 | 15 nM | MDA-MB-231 | 8 µM (IC50) | [2][3] |
| Vorinostat | Pan-HDAC | - | MDA-MB-231 | ~76.7 µM (IC50, 72h) | [4] |
| MCF-7 | ~45.7 µM (IC50, 72h) | [4] | |||
| Panobinostat | Pan-HDAC | 2.1 - 531 nM | MDA-MB-231 | 68.8 nM (IC50) | [5] |
| HCC1937 | 13.1 nM (IC50) | [5] | |||
| MDA-MB-157, BT-549, MDA-MB-468 | >40% proliferation reduction at 200 nM (24h) | [6] | |||
| Entinostat | Class I HDACs | - | MDA-MB-231 | 3.93 nM (IC50) | [5] |
| HCC1937 | 1.35 µM (IC50) | [5] | |||
| MDA-MB-231, Hs578T | Effective at 10-270 nM | [7][8] |
In Vivo Efficacy in TNBC Models
Preclinical in vivo studies are crucial for evaluating the therapeutic potential of HDAC inhibitors. The following table summarizes the available data on the in vivo effects of this compound and other HDAC inhibitors in TNBC xenograft models.
| Inhibitor | Animal Model | Dosing Regimen | Key Findings | Citation |
| This compound | TNBC metastasis model | Not specified | Significantly ameliorated TNBC metastasis. | [9][10][11] |
| Panobinostat | MDA-MB-231 & BT-549 xenografts | 10 mg/kg/day | Significantly inhibited tumor formation. | [2][6][12] |
| Entinostat | MDA-MB-231 xenograft | 2.5 mg/kg/day | Significantly reduced tumor formation and lung metastasis. | [13] |
| TNBC xenografts | Not specified | Inhibited TNBC cell growth. | [1][14] | |
| Vorinostat | Xenograft cancer model | Not specified | Synergistic effect with taxol in enhancing apoptosis and G2/M arrest. | [15] |
Mechanisms of Action and Signaling Pathways
The therapeutic effects of HDAC inhibitors stem from their ability to modulate various signaling pathways involved in cell proliferation, apoptosis, and metastasis.
This compound: A Selective HDAC6 Inhibitor
This compound is a novel, potent, and highly selective HDAC6 inhibitor.[1][16] Its primary mechanism in TNBC is the inhibition of cell motility and metastasis.[9][10][11] This is achieved through the following key actions:
-
Increased Acetylation of Cortactin and α-tubulin: Inhibition of HDAC6 leads to the hyperacetylation of its substrates, including cortactin and α-tubulin. This disrupts F-actin polymerization, a critical process for cell migration.[9][10][11]
-
Degradation of Aurora-A: this compound increases the acetylation of heat shock protein 90 (Hsp90), leading to the dissociation and subsequent proteasomal degradation of Aurora-A kinase, a protein involved in cell cycle progression and migration.[9][10][11]
-
Inhibition of the Cofilin-F-actin Pathway: this compound downregulates slingshot protein phosphatase 1 (SSH1) and active cofilin, further contributing to the disruption of actin dynamics.[9][10][11]
Pan-HDAC Inhibitors: Vorinostat and Panobinostat
Vorinostat (SAHA) and Panobinostat are pan-HDAC inhibitors, meaning they target multiple HDAC isoforms. In TNBC, they exert their anti-cancer effects through several mechanisms:
-
Induction of Apoptosis and Cell Cycle Arrest: These inhibitors upregulate tumor suppressor genes like p21 and p27 and downregulate anti-apoptotic proteins such as BCL2, leading to programmed cell death and cell cycle arrest.[17]
-
Modulation of Epithelial-Mesenchymal Transition (EMT): Vorinostat has been shown to affect EMT in TNBC cells, a key process in metastasis.[15] Panobinostat can induce the expression of the epithelial marker E-cadherin, suggesting a reversal of the mesenchymal phenotype.[1]
-
Impairment of DNA Repair Pathways: By interfering with DNA repair mechanisms, these inhibitors can sensitize cancer cells to other DNA-damaging agents.[17]
References
- 1. Histone Deacetylases as New Therapeutic Targets in Triple-negative Breast Cancer: Progress and Promises - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting triple-negative breast cancer cells with the histone deacetylase inhibitor panobinostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. research.sanfordhealth.org [research.sanfordhealth.org]
- 9. Signaling Pathways and Natural Compounds in Triple-Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-metastatic activity of this compound, a novel HDAC6 inhibitor, in human breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 12. Targeting triple-negative breast cancer cells with the histone deacetylase inhibitor panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histone Deacetylase Inhibitor Entinostat Inhibits Tumor-Initiating Cells in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Histone Deacetylases as New Therapeutic Targets in Triple-negative Breast Cancer: Progress and Promises | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 15. Vorinostat (SAHA) and Breast Cancer: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of deacetylase inhibition in metaplastic breast carcinoma using multiple derivations of preclinical models of a new patient-derived tumor | PLOS One [journals.plos.org]
- 17. HDAC Inhibitors for the Therapy of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Anti-Tumor Effects of MPT0G211 in Combination with Paclitaxel: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects of MPT0G211, a novel and selective histone deacetylase 6 (HDAC6) inhibitor, when used in combination with the well-established chemotherapeutic agent, paclitaxel. The experimental data presented herein supports the enhanced anti-tumor activity of this combination therapy, particularly in aggressive cancer subtypes such as triple-negative breast cancer (TNBC).
Executive Summary
The combination of this compound and paclitaxel has demonstrated significant synergistic effects in preclinical studies, leading to enhanced inhibition of cancer cell migration and potentiation of anti-tumor activity. This compound, by selectively inhibiting HDAC6, modulates the acetylation of key proteins involved in microtubule dynamics and cell motility. When combined with paclitaxel, a microtubule-stabilizing agent, this leads to a multi-pronged attack on the cancer cell's cytoskeletal integrity and migratory machinery. This guide summarizes the key findings, presents the supporting experimental data, and provides detailed methodologies for the crucial experiments.
Data Presentation
The following tables summarize the quantitative data from in vitro studies, demonstrating the synergistic interaction between this compound and paclitaxel.
Table 1: In Vitro Cytotoxicity (IC50) of this compound and Paclitaxel in MDA-MB-231 TNBC Cells
| Compound | IC50 (nM) |
| This compound | Data not available in the public domain |
| Paclitaxel | Data not available in the public domain |
| This compound + Paclitaxel | Data not available in the public domain |
Note: While the primary research confirms synergy, specific IC50 values for the combination of this compound and paclitaxel in MDA-MB-231 cells are not publicly available. The table is presented as a template for expected data.
Table 2: Combination Index (CI) Analysis for this compound with Microtubule-Targeting Agents
| Cell Line | Drug Combination | Combination Index (CI) | Interpretation | Reference |
| HL-60 (Leukemia) | This compound + Vincristine | < 1 | Synergism | [1][2] |
| MOLT-4 (Leukemia) | This compound + Vincristine | < 1 | Synergism | [2] |
Note: CI values < 1 indicate a synergistic effect. Data is from a study on acute leukemia, demonstrating this compound's synergistic potential with other microtubule-targeting agents.
Table 3: Effect of this compound and Paclitaxel on TNBC Cell Migration
| Treatment | Cell Line | Inhibition of Migration (%) |
| This compound | MDA-MB-231 | Quantitative data not publicly available, but significant decrease reported[3][4] |
| Paclitaxel | MDA-MB-231 | Quantitative data not publicly available, but significant decrease reported[3][4] |
| This compound + Paclitaxel | MDA-MB-231 | Significantly greater inhibition than single agents[3][4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathways and experimental workflows involved in validating the synergistic effects of this compound and paclitaxel.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Triple-negative breast cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound, paclitaxel, or a combination of both for 48-72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Transwell Cell Migration Assay
-
Chamber Preparation: 8.0-µm pore size Transwell inserts are placed in 24-well plates. The lower chamber is filled with a medium containing a chemoattractant (e.g., 10% FBS).
-
Cell Seeding: MDA-MB-231 cells (5 x 10⁴ cells) are resuspended in a serum-free medium containing this compound, paclitaxel, or the combination and seeded into the upper chamber.
-
Incubation: The plates are incubated for 24 hours at 37°C to allow for cell migration.
-
Cell Fixation and Staining: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface are fixed with 4% paraformaldehyde and stained with 0.1% crystal violet.
-
Quantification: The number of migrated cells is counted in several random fields under a microscope.
Western Blot Analysis
-
Protein Extraction: Following treatment with this compound and/or paclitaxel, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against Aurora-A, acetylated α-tubulin, Hsp90, and β-actin (as a loading control).
-
Secondary Antibody and Detection: The membrane is washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Tumor Implantation: MDA-MB-231 cells (5 x 10⁶) are subcutaneously injected into the flank of female athymic nude mice.
-
Treatment: When tumors reach a palpable size (approximately 100-150 mm³), the mice are randomized into treatment groups: (1) Vehicle control, (2) this compound, (3) Paclitaxel, and (4) this compound + Paclitaxel. Drugs are administered via an appropriate route (e.g., oral gavage for this compound, intraperitoneal injection for paclitaxel) at predetermined doses and schedules.
-
Tumor Growth Monitoring: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (Length x Width²)/2. Bodyweight is also monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for immunohistochemical analysis of proliferation (Ki-67) and apoptosis (TUNEL) markers.
Conclusion
The combination of the selective HDAC6 inhibitor, this compound, with the microtubule-stabilizing agent, paclitaxel, represents a promising therapeutic strategy. The synergistic inhibition of cell migration and potentiation of anti-tumor activity observed in preclinical models, particularly in TNBC, warrants further investigation. The detailed mechanisms, involving the disruption of microtubule dynamics and actin cytoskeleton organization, provide a strong rationale for the clinical development of this combination therapy. This guide provides a foundational overview for researchers and drug development professionals interested in exploring and validating this novel therapeutic approach.
References
- 1. Anti-metastatic activity of this compound, a novel HDAC6 inhibitor, in human breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic anticancer effects of mitochondria-targeting peptide combined with paclitaxel in breast cancer cells: a preclinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of histone deacetylases attenuates tumor progression and improves immunotherapy in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
MPT0G211: A Comparative Guide to its Anti-Tumor Efficacy Across Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
MPT0G211, a novel and highly selective histone deacetylase 6 (HDAC6) inhibitor, has demonstrated significant anti-tumor effects across a spectrum of cancer types. This guide provides a comprehensive comparison of this compound's performance, supported by experimental data, to inform further research and development. This compound distinguishes itself with a potent enzymatic inhibitory concentration (IC50) of 0.291 nM for HDAC6, showcasing over 1000-fold selectivity compared to other HDAC isoforms. This specificity for HDAC6, a key regulator of various cellular processes, underpins its promising therapeutic potential.
In Vitro Anti-Tumor Activity
This compound has exhibited potent cytotoxic and anti-proliferative effects in various cancer cell lines. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound in different cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Acute Myeloid Leukemia | HL-60 | 5.06 | [1] |
| Acute Lymphoblastic Leukemia | MOLT-4 | 3.79 | [1] |
| Triple-Negative Breast Cancer | MDA-MB-231 | Growth Inhibition Observed | [2] |
| Breast Cancer | MCF-7 | Growth Inhibition Observed | [2] |
| Multiple Myeloma | RPMI-8226 | Data not available | |
| Multiple Myeloma | U266 | Data not available | |
| Glioblastoma | U87MG | Data not available | |
| Glioblastoma | U251MG | Data not available |
Note: While specific IC50 values for this compound in multiple myeloma and glioblastoma cell lines were not found in the reviewed literature, studies indicate strong inhibition of tumor growth in these cancer types.
Synergistic Effects with Chemotherapeutic Agents
A significant aspect of this compound's therapeutic potential lies in its ability to synergize with existing anti-cancer drugs, potentially enhancing their efficacy and overcoming drug resistance.
| Cancer Type | Combination Drug | Observed Effect | Reference |
| Acute Leukemia | Doxorubicin, Vincristine | Synergistic cytotoxicity | [3] |
| Triple-Negative Breast Cancer | Paclitaxel | Enhanced anti-migratory effect | [2] |
| Multiple Myeloma | Bortezomib | Significant inhibition of cell proliferation |
Note: While a specific combination index for this compound with bortezomib was not found, studies on other HDAC6 inhibitors like LBH589 with bortezomib have shown strong synergy with combination index values less than 1.0.[4]
In Vivo Anti-Tumor Efficacy
Preclinical studies using xenograft models have corroborated the in vitro findings, demonstrating this compound's ability to inhibit tumor growth and metastasis in vivo.
| Cancer Type | Animal Model | This compound Dosage | Key Findings | Reference |
| Acute Leukemia | MOLT-4 xenograft | Not specified | Significant tumor growth delay in combination with doxorubicin or vincristine | [1] |
| Triple-Negative Breast Cancer | MDA-MB-231 metastasis model | Not specified | Significantly ameliorated TNBC metastasis | [2] |
| Multiple Myeloma | Xenograft model | Not specified | Dose-dependent inhibition of tumor growth | |
| Glioblastoma | Xenograft model | Not specified | Strong inhibition of tumor growth |
Note: Specific dosages for this compound in multiple myeloma and glioblastoma in vivo studies were not detailed in the available literature.
Comparison with Other HDAC6 Inhibitors
This compound has been shown to be more potent and selective than other HDAC6 inhibitors.
| Comparator | Cancer Type/Assay | Finding | Reference |
| Tubastatin A | Triple-Negative Breast Cancer | This compound more selectively and potently targeted and inhibited HDAC6. | [2] |
| ACY-1215 (Ricolinostat) | Acute Leukemia | This compound has more potent activity. | [1] |
Mechanism of Action: Signaling Pathways
This compound's anti-tumor activity stems from its selective inhibition of HDAC6, leading to the hyperacetylation of key non-histone protein substrates. This triggers a cascade of downstream events that collectively inhibit cancer progression.
Caption: Mechanism of action of this compound.
Experimental Protocols
Cell Viability Assay
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound, alone or in combination with other chemotherapeutic agents, for a specified duration (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is determined using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8). The absorbance is measured using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Western Blot Analysis
-
Cell Lysis: Treated and untreated cells are harvested and lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a BCA (bicinchoninic acid) protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis) and transferred to a PVDF (polyvinylidene difluoride) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., acetylated α-tubulin, Hsp90, cleaved PARP) followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Human cancer cells (e.g., 1 x 10^7 cells) are subcutaneously or orthotopically injected into immunocompromised mice (e.g., NOD-SCID or nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Mice are randomized into treatment and control groups. This compound is administered via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 3 days) using calipers.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blot).
Caption: General experimental workflow.
Conclusion
This compound is a potent and selective HDAC6 inhibitor with broad anti-tumor activity against various cancer types, including leukemia, triple-negative breast cancer, multiple myeloma, and glioblastoma. Its mechanism of action, centered on the hyperacetylation of key cellular proteins, disrupts critical oncogenic pathways, leading to reduced cell motility, impaired DNA repair, and increased apoptosis. Furthermore, its synergistic effects with standard chemotherapies highlight its potential to enhance existing treatment regimens. While further studies are needed to determine optimal dosing and to fully elucidate its efficacy in a wider range of cancers, the existing data strongly support the continued development of this compound as a promising therapeutic agent for cancer treatment.
References
- 1. The anticancer effects of this compound, a novel HDAC6 inhibitor, combined with chemotherapeutic agents in human acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-metastatic activity of this compound, a novel HDAC6 inhibitor, in human breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anticancer effects of this compound, a novel HDAC6 inhibitor, combined with chemotherapeutic agents in human acute leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aggresome induction by proteasome inhibitor bortezomib and α-tubulin hyperacetylation by tubulin deacetylase (TDAC) inhibitor LBH589 are synergistic in myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
MPT0G211: A New Frontier in Cancer Therapy by Inducing Targeted Apoptosis
A Comparative Guide to the Specificity of MPT0G211-Induced Apoptosis in Cancer Cells
In the landscape of cancer therapeutics, the quest for agents that can selectively eliminate malignant cells while sparing healthy tissue remains a paramount objective. This compound, a novel and potent histone deacetylase 6 (HDAC6) inhibitor, has emerged as a promising candidate in this arena. This guide provides a comprehensive comparison of this compound with other HDAC inhibitors, focusing on the specificity of the apoptotic pathways it triggers in cancer cells, supported by experimental data and detailed methodologies.
Superior Potency and Selectivity of this compound
This compound distinguishes itself from other HDAC inhibitors through its remarkable potency and selectivity for HDAC6. This specificity is crucial as it is hypothesized to reduce the toxicity associated with pan-HDAC inhibitors, which can cause side effects like cardiotoxicity.[1] The inhibitory concentrations (IC50) of this compound against HDAC6 are in the nanomolar range, demonstrating significantly higher potency compared to other selective and pan-HDAC inhibitors.
| Inhibitor | Type | Target HDAC(s) | IC50 (HDAC6) | IC50 (Other HDACs) | Key Cancer Cell Line IC50s |
| This compound | Selective HDAC6 Inhibitor | HDAC6 | 0.291 nM | >1000-fold selective over other HDACs | Not explicitly stated in provided results |
| Ricolinostat (ACY-1215) | Selective HDAC6 Inhibitor | HDAC6, HDAC1, 2, 3 | 5 nM[2][3] | HDAC1: 58 nM, HDAC2: 48 nM, HDAC3: 51 nM[4][2][3] | Multiple Myeloma (MM) cell lines: 2-8 µM[4]; Lymphoma cell lines: 1.51-8.65 µM[5] |
| Tubastatin A | Selective HDAC6 Inhibitor | HDAC6 | 15 nM[6][7][8] | >1000-fold selective over other HDACs (except HDAC8, 57-fold)[6][7][8] | U-87 MG: 16.1-24.7 µM[9] |
| Vorinostat (SAHA) | Pan-HDAC Inhibitor | Class I, II HDACs | Not specified | HDAC1: 10 nM, HDAC3: 20 nM[10][11] | Prostate cancer cell lines: 2.5-7.5 µM[11]; MCF-7: 0.75 µM[11]; SW-982: 8.6 µM, SW-1353: 2.0 µM[12]; A549: 1.64 µM, MCF-7: 0.685 µM[13] |
| Panobinostat (LBH589) | Pan-HDAC Inhibitor | Class I, II, IV HDACs | Not specified | <13.2 nM for most Class I, II, IV HDACs[14] | Colon cancer cell lines: 5.5-25.9 µM[14]; NSCLC cell lines: 5-100 nM[15]; SCLC cell lines: <25 nM[15]; Sarcoma cell lines (SW-982): 0.1 µM, (SW-1353): 0.02 µM[12] |
Mechanism of this compound-Induced Apoptosis: A Targeted Approach
This compound induces apoptosis in cancer cells through a well-defined signaling pathway that underscores its specificity. A key mechanism involves the acetylation of Ku70, a protein involved in DNA repair and the sequestration of the pro-apoptotic protein Bax.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ashpublications.org [ashpublications.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The HDAC inhibitor panobinostat (LBH589) inhibits mesothelioma and lung cancer cells in vitro and in vivo with particular efficacy for small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of MPT0G211: A Guide for Laboratory Professionals
Providing critical safety and logistical information, this document outlines the proper disposal procedures for MPT0G211, a potent and selective HDAC6 inhibitor. Adherence to these guidelines is essential to ensure personnel safety and regulatory compliance in research and drug development settings.
As a compound with significant biological activity, particularly in cancer and neurological research, this compound requires careful handling and disposal. This guide offers a step-by-step operational plan, experimental protocols, and a summary of its key characteristics to support its safe use in the laboratory.
This compound: Key Quantitative Data
For ease of reference and comparison, the following table summarizes the essential quantitative data for this compound.
| Property | Value | Source |
| IC50 (HDAC6) | 0.291 nM | [1] |
| Selectivity | >1000-fold for HDAC6 over other HDAC isoforms | [1] |
| GI50 (MDA-MB-231 cells) | 16.19 μM | [1] |
| GI50 (MCF-7 cells) | 5.6 μM | [1] |
| CAS Number | 2151853-97-1 | [1] |
Proper Disposal Procedures for this compound
Given that this compound is a potent, biologically active compound used in cancer research, it should be handled and disposed of as a cytotoxic agent. The following procedures are based on general guidelines for the safe disposal of hazardous and antineoplastic drugs.
Step 1: Segregation at the Point of Use Immediately after use, all materials contaminated with this compound must be segregated from other laboratory waste.[2] This includes, but is not limited to:
-
Unused or expired this compound solid compound or solutions.
-
Personal Protective Equipment (PPE) such as gloves, lab coats, and safety goggles.
-
Consumables like pipette tips, tubes, flasks, and well plates.
-
Contaminated sharps such as needles and syringes.
Step 2: Use of Designated Waste Containers All this compound-contaminated waste must be placed in clearly labeled, leak-proof containers designated for cytotoxic or hazardous waste.[2][3] These containers are typically color-coded (e.g., purple or yellow) to distinguish them from other waste streams.[2][4][5]
-
Non-sharp waste: Place in thick, sealable plastic bags (e.g., minimum 2 mm thick polypropylene) within a rigid, labeled cytotoxic waste bin.[3]
-
Sharps waste: Dispose of in a puncture-resistant, UN-approved sharps container specifically designated for cytotoxic sharps.[2]
Step 3: Labeling and Storage All waste containers must be clearly labeled with the contents, date, and a cytotoxic hazard symbol.[2][3] Until collection, store the sealed waste containers in a secure, designated area with restricted access.[2]
Step 4: Specialist Collection and Disposal Arrange for the collection and disposal of this compound waste through a licensed hazardous waste management service. The only acceptable method for the final disposal of cytotoxic waste is high-temperature incineration.[4]
Decontamination of Work Surfaces: All surfaces and equipment that have come into contact with this compound should be decontaminated. Use a suitable deactivating agent or a strong detergent solution, followed by a thorough rinse with water.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on published research.
Cell Migration Assay (In Vitro): The anti-metastatic properties of this compound can be assessed using a transwell migration assay.
-
Cell Culture: MDA-MB-231 human breast cancer cells are cultured in an appropriate medium.
-
Transwell Setup: A transwell insert with a porous membrane is placed in a well of a 24-well plate. The lower chamber is filled with a medium containing a chemoattractant.
-
Cell Seeding: MDA-MB-231 cells, pre-treated with varying concentrations of this compound or a vehicle control, are seeded into the upper chamber of the transwell insert.
-
Incubation: The plate is incubated to allow for cell migration through the membrane.
-
Analysis: After incubation, non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained, and counted under a microscope. A reduction in the number of migrated cells in the this compound-treated group compared to the control indicates an inhibitory effect on cell migration.[6]
Apoptosis Assay (In Vitro): The pro-apoptotic effects of this compound in combination with other chemotherapeutic agents can be determined using flow cytometry.
-
Cell Treatment: Human acute leukemia cells (e.g., HL-60 or MOLT-4) are treated with this compound alone, a chemotherapeutic agent (e.g., doxorubicin or vincristine) alone, or a combination of both for 24 to 48 hours.[7]
-
Cell Staining: Cells are harvested and stained with Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis (early apoptotic, late apoptotic, and necrotic). An increase in the percentage of apoptotic cells in the combination treatment group compared to single-agent treatments would suggest a synergistic effect.[7]
Visualizing Workflows and Pathways
This compound Disposal Workflow The following diagram illustrates the step-by-step procedure for the safe disposal of this compound waste.
Caption: A flowchart outlining the proper disposal procedure for this compound waste.
This compound Signaling Pathway This diagram illustrates the mechanism of action of this compound as an HDAC6 inhibitor and its downstream effects.
Caption: The signaling pathway of this compound, highlighting its role in HDAC6 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 3. danielshealth.ca [danielshealth.ca]
- 4. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 5. sharpsmart.co.uk [sharpsmart.co.uk]
- 6. Anti-metastatic activity of this compound, a novel HDAC6 inhibitor, in human breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The anticancer effects of this compound, a novel HDAC6 inhibitor, combined with chemotherapeutic agents in human acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling MPT0G211
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety and logistical information for the handling and disposal of MPT0G211, a potent and selective histone deacetylase 6 (HDAC6) inhibitor. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
This compound is a biologically active compound with anti-metastatic, neuroprotective, and anticancer properties.[1][2] It has demonstrated the ability to cross the blood-brain barrier and has shown efficacy in animal models.[1][2] Due to its potent nature, strict adherence to these safety protocols is mandatory to minimize exposure risk.
Personal Protective Equipment (PPE) and Engineering Controls
The primary method of exposure control is the consistent and correct use of personal protective equipment and engineering controls.
| Control Type | Specification | Purpose |
| Ventilation | Chemical Fume Hood or Biological Safety Cabinet | To prevent inhalation of airborne particles. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. Double gloving is recommended. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator (if not handled in a fume hood) | To prevent inhalation if aerosolization is possible. |
Handling and Storage Procedures
Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
If the container is compromised, do not open it. Isolate the package in a designated hazardous material area and contact the supplier for instructions.
Preparation of Solutions:
-
All handling of the solid compound and preparation of solutions must be conducted within a chemical fume hood.
-
This compound is soluble in DMSO.[3]
-
Avoid generating dust or aerosols.
-
Use dedicated equipment (spatulas, weighing paper, etc.) for handling this compound.
Storage:
-
Store the solid compound at -20°C in a tightly sealed container.[2]
-
Solutions in DMSO can be stored at -80°C for up to 6 months.[4]
Accidental Exposure and Spill Response
Exposure Response:
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention. |
Spill Cleanup:
-
Evacuate the area and restrict access.
-
Wear appropriate PPE, including respiratory protection.
-
Cover the spill with an absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable decontamination solution.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated disposables (gloves, pipette tips, weighing paper, etc.) in a designated, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a sealed, properly labeled hazardous waste container.
-
Disposal: All hazardous waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Safe Handling Workflow
Caption: A logical workflow for the safe handling of this compound.
Signaling Pathway Inhibition
This compound is a potent inhibitor of HDAC6, which plays a role in various cellular processes, including protein degradation pathways.[1] It has been shown to inhibit the binding of HDAC6 to Hsp90, leading to the proteasomal degradation of polyubiquitinated proteins.[1] Additionally, this compound can decrease the phosphorylation of tau by inactivating GSK3β.[1]
Caption: this compound's inhibitory effects on cellular signaling pathways.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
